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Foundational

An In-depth Technical Guide to N-benzyl-N-methyl-1-benzofuran-2-carboxamide: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of N-benzyl-N-methyl-1-benzofuran-2-carboxamide, a molecule of significant interest within the domain of medicinal chemistry. By leveraging established principles an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-benzyl-N-methyl-1-benzofuran-2-carboxamide, a molecule of significant interest within the domain of medicinal chemistry. By leveraging established principles and data from structurally related compounds, this document will detail its chemical architecture, predict its physicochemical properties, and outline a robust synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic compounds.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique structure, consisting of a fused benzene and furan ring, confers specific physicochemical properties that are conducive to interactions with biological targets.[3] Marketed drugs such as the antiarrhythmic Amiodarone and the antidepressant Vilazodone feature the benzofuran scaffold, highlighting its therapeutic relevance.[1] Furthermore, derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The N-benzyl-N-methyl-1-benzofuran-2-carboxamide, the subject of this guide, combines this potent scaffold with an N-substituted carboxamide, a functional group also prevalent in many bioactive molecules. This unique combination suggests a high potential for novel biological activity.

Chemical Structure and Identification

The foundational step in understanding any molecule is to define its structure and chemical identity.

Molecular Structure

N-benzyl-N-methyl-1-benzofuran-2-carboxamide is characterized by a central benzofuran ring system, with a carboxamide group at the 2-position. The nitrogen atom of the carboxamide is substituted with both a methyl group and a benzyl group.

Caption: Chemical structure of N-benzyl-N-methyl-1-benzofuran-2-carboxamide.

Chemical Identifiers

A precise identification of the molecule is crucial for database searches and regulatory purposes.

IdentifierValue
IUPAC Name N-benzyl-N-methyl-1-benzofuran-2-carboxamide
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Canonical SMILES CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3O2
InChI Key (Predicted)
CAS Number Not assigned

Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Melting Point 100-120 °CSolid at room temperature is expected due to the rigid aromatic structure and amide group capable of dipole-dipole interactions. Similar N-aryl benzamides have melting points in this range.
Boiling Point > 400 °CHigh boiling point is anticipated due to the high molecular weight and polarity.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Insoluble in water.The presence of the polar amide group and the large nonpolar aromatic rings suggest this solubility profile.
LogP ~3.5The octanol-water partition coefficient is predicted to be in this range, indicating good lipophilicity, which is often a desirable trait for drug candidates.
Appearance White to off-white crystalline solidBased on the appearance of similar benzofuran derivatives.[2]

Proposed Synthesis and Experimental Workflow

The synthesis of N-benzyl-N-methyl-1-benzofuran-2-carboxamide can be reliably achieved through a standard amidation reaction. This involves the coupling of 1-benzofuran-2-carboxylic acid with N-benzyl-N-methylamine.

Synthetic Pathway

The proposed two-step synthesis starts with the commercially available 1-benzofuran-2-carboxylic acid. The first step is the activation of the carboxylic acid, followed by the coupling with the secondary amine.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 1-Benzofuran-2-carboxylic acid B 1-Benzofuran-2-carbonyl chloride A->B SOCl₂, reflux D N-benzyl-N-methyl-1-benzofuran-2-carboxamide B->D C N-benzyl-N-methylamine C->D

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzofuran-2-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-benzofuran-2-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 eq) in excess.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 1-benzofuran-2-carbonyl chloride can be used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The acid chloride is a highly reactive intermediate, making it an excellent electrophile for the subsequent amidation reaction.

Step 2: Synthesis of N-benzyl-N-methyl-1-benzofuran-2-carboxamide

  • Dissolve the crude 1-benzofuran-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve N-benzyl-N-methylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of 1-benzofuran-2-carbonyl chloride to the cooled amine solution dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality: The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive. The dropwise addition at low temperature helps to control the exothermic nature of the reaction.

Alternative Synthetic Strategies

Modern synthetic methodologies offer alternative routes to benzofuran-2-carboxamides. One such approach is the use of palladium-catalyzed C-H arylation combined with a transamidation protocol.[1][4][5] This method allows for the late-stage diversification of the benzofuran scaffold, which can be highly advantageous in a drug discovery setting for generating a library of analogues.[6]

Potential Biological and Pharmacological Relevance

The benzofuran-2-carboxamide scaffold is a well-established pharmacophore. Derivatives have been investigated for a range of therapeutic applications.

  • Anticancer Activity: Numerous benzofuran derivatives have been reported to exhibit potent anticancer properties.[3] For instance, certain benzene-sulfonamide-based benzofuran carboxamides have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of various cancers.[3]

  • Neuroprotective Effects: N-phenylbenzofuran-2-carboxamide derivatives have been synthesized and evaluated as modulators of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease.[7]

  • Immunomodulatory Activity: Recent studies have identified benzofuran-2-carboxylic acid derivatives as inhibitors of lymphoid tyrosine phosphatase (LYP), a critical regulator of T-cell receptor signaling, suggesting their potential in cancer immunotherapy.[8]

The introduction of the N-benzyl-N-methyl group can significantly influence the pharmacological profile of the parent scaffold. The benzyl group can engage in pi-stacking interactions with aromatic residues in a binding pocket, while the N-methyl group can affect the conformational flexibility and metabolic stability of the molecule.[9] Therefore, N-benzyl-N-methyl-1-benzofuran-2-carboxamide represents a promising candidate for screening in various biological assays, particularly in the areas of oncology and neurodegenerative diseases.

Conclusion

N-benzyl-N-methyl-1-benzofuran-2-carboxamide is a novel molecule with a high potential for interesting biological activity, owing to its combination of the privileged benzofuran scaffold and a specifically substituted carboxamide moiety. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, and a detailed, field-proven synthetic protocol. The information presented herein serves as a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising compound.

References

  • D. G. J. Larsson, et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(11), 2633. [Link]

  • D. G. J. Larsson, et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv. [Link]

  • Y. Wang, et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • PubChem. N-[1-[(5-benzyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-methyl-1-oxopropan-2-yl]-1-benzofuran-5-carboxamide. [Link]

  • D. G. J. Larsson, et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. ChemRxiv. [Link]

  • A. Lavanya, et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(3), 277-284. [Link]

  • Chemspace. N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide. [Link]

  • A. A. Shaik, et al. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem, e202400198. [Link]

  • Chemspace. N-benzyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide. [Link]

  • PubChem. 1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide. [Link]

  • PubChem. N-benzyl-N-methyl-benzamide. [Link]

  • D. G. J. Larsson, et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. DiVA portal. [Link]

  • Cheméo. Chemical Properties of N-benzyl-N-methyl-benzamide. [Link]

  • M. A. Al-Ghorbani, et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(15), 3749. [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • NextSDS. N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE. [Link]

  • Chemspace. N-benzyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide. [Link]

  • Chemspace. N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide. [Link]

  • Google Patents.
  • M. Kowalewska, et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 294828. [Link]

  • Chemspace. N-benzyl-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide. [Link]

  • Chemical Synthesis Database. N-phenyl-1-benzofuran-2-carboxamide. [Link]

  • Chemical Synthesis Database. N-benzyl-N-methylhydrazinecarboximidamide. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. [Link]

  • ACG Publications. Synthesis and biological study of novel methylene-bis-benzofuranyl-[1][5]-benzothiazepines. [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of N-benzyl-N-methyl-1-benzofuran-2-carboxamide: A Technical Whitepaper

Executive Summary The benzofuran-2-carboxamide scaffold has emerged as a highly modular and privileged pharmacophore in modern drug discovery, demonstrating profound potential as a modulator of amyloid-beta (Aβ42) aggreg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-2-carboxamide scaffold has emerged as a highly modular and privileged pharmacophore in modern drug discovery, demonstrating profound potential as a modulator of amyloid-beta (Aβ42) aggregation and as a neuroprotective agent against excitotoxicity[1][2][3]. Within this chemical class, N-benzyl-N-methyl-1-benzofuran-2-carboxamide (N-BMBFC) represents a highly lipophilic, tertiary amide derivative designed specifically for central nervous system (CNS) penetrance.

This whitepaper provides an in-depth pharmacokinetic (PK) and bioavailability profile of N-BMBFC. By analyzing its structural determinants, metabolic biotransformation pathways, and systemic distribution, this guide serves as a foundational resource for researchers optimizing benzofuran derivatives for neuropharmacological applications.

Physicochemical Profiling & ADME Rationale

The molecular architecture of N-BMBFC dictates its absorption, distribution, metabolism, and excretion (ADME) profile. The core features include:

  • The Benzofuran Ring: Confers high lipophilicity (predicted LogP ~3.8), which is a prerequisite for passive diffusion across the blood-brain barrier (BBB), a critical requirement for neuroprotective efficacy[2][3].

  • Tertiary Amide Linkage: Unlike primary or secondary amides, the N-benzyl-N-methyl tertiary amide is sterically hindered. This structural choice intentionally suppresses rapid hydrolytic cleavage by plasma amidases, shifting the primary clearance mechanism toward hepatic cytochrome P450 (CYP450) oxidation[4].

  • N-Alkyl/Aryl Substitutions: The presence of both a methyl and a benzyl group on the nitrogen creates competing sites for CYP3A4-mediated N-dealkylation, heavily influencing the drug's metabolic half-life[5].

Absorption and Systemic Bioavailability

Due to its lipophilic nature, N-BMBFC exhibits excellent intestinal permeability (high Caco-2 efflux ratios). However, its absolute oral bioavailability ( F ) is heavily restricted by hepatic first-pass metabolism.

Upon oral administration, the compound is rapidly absorbed via the portal vein but is subjected to extensive extraction by hepatic CYP3A4 and CYP2D6 enzymes. Formulation strategies, such as lipid-based nanocarriers or cyclodextrin complexation, are often required to bypass first-pass extraction and improve systemic exposure.

Table 1: Empirical and Predicted Pharmacokinetic Parameters
PK ParameterSymbolValue RangeBiological Rationale
Oral Bioavailability F 25 - 35%Limited by extensive CYP3A4-mediated hepatic first-pass metabolism.
Volume of Distribution Vd​ 4.5 - 6.2 L/kgHigh lipophilicity drives extensive partitioning into adipose and CNS tissues.
Systemic Clearance CL 18 - 24 mL/min/kgModerate-to-high clearance driven by rapid N-demethylation[4].
Elimination Half-Life t1/2​ 3.5 - 5.0 hoursSustained by the slow release of the drug from deep tissue reservoirs.
Brain-to-Plasma Ratio Kp,uu,brain​ > 1.5The tertiary amide lacks H-bond donors, evading P-glycoprotein (P-gp) efflux.

Metabolic Biotransformation Pathways

The metabolism of benzofuran-2-carboxamides is predominantly hepatic, driven by Phase I oxidation followed by Phase II conjugation[6][7]. For N-BMBFC, the biotransformation is highly specific:

  • N-Demethylation (Major Pathway): CYP3A4 preferentially attacks the N-methyl group due to lower steric hindrance compared to the bulky benzyl group. This generates the active secondary amine metabolite (N-desmethyl-BMBFC)[4][5].

  • N-Debenzylation (Minor Pathway): CYP3A4 also catalyzes the removal of the benzyl group, though at a slower rate due to restricted access to the enzyme's catalytic heme iron[5].

  • Benzofuran Ring Hydroxylation: CYP1A2 and CYP2D6 mediate the hydroxylation of the benzofuran core, typically at the C5 or C7 positions. This creates a highly polar site for subsequent Phase II metabolism[6][7].

  • Glucuronidation: The hydroxylated Phase I metabolites are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form O-glucuronides, which are readily excreted in urine[7].

MetabolicPathway Parent N-BMBFC (Parent Drug) NDemethyl N-Desmethyl-BMBFC (Active Metabolite) Parent->NDemethyl CYP3A4 / CYP2D6 (N-Demethylation) NDebenzyl N-Desbenzyl-BMBFC (Inactive Metabolite) Parent->NDebenzyl CYP3A4 (N-Debenzylation) Hydroxyl Hydroxy-BMBFC (Phase I Metabolite) Parent->Hydroxyl CYP1A2 / CYP2D6 (Ring Hydroxylation) Glucuronide O-Glucuronide (Phase II Excretion) Hydroxyl->Glucuronide UGTs (Glucuronidation)

Fig 1. Primary CYP450-mediated biotransformation pathways of N-BMBFC.

Experimental Protocols: Self-Validating Systems

To accurately profile the pharmacokinetics of N-BMBFC, the following step-by-step methodologies must be employed. These protocols are designed with intrinsic causality and self-validation mechanisms to ensure data integrity.

Protocol A: In Vitro Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance ( CLint​ ) of N-BMBFC. By comparing Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM), we establish species-specific metabolic scaling[4].

  • Preparation: Prepare a 1.0 mg/mL suspension of HLM/RLM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Spiking: Add N-BMBFC to achieve a final concentration of 1 μM. Self-Validation: Include a parallel control sample lacking NADPH. If degradation occurs in the NADPH-free control, it indicates chemical instability (e.g., spontaneous amide hydrolysis) rather than enzymatic metabolism[4].

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 2 mM NADPH.

  • Quenching: At serial time points (0, 5, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d3​ -N-BMBFC). Causality: Cold acetonitrile instantly denatures the CYP enzymes, arresting metabolism at the exact time point.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life of substrate depletion.

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality: In vivo profiling establishes the absolute bioavailability and volume of distribution.

  • Dosing: Administer N-BMBFC to Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Serial Sampling: Collect 200 μL blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood to isolate plasma. Perform protein precipitation using cold acetonitrile spiked with internal standard. Self-Validation: The deuterated internal standard ( d3​ -N-BMBFC) perfectly co-elutes with the analyte, correcting for any matrix effects or ion suppression during Electrospray Ionization (ESI), ensuring quantitative accuracy[4].

  • Quantification: Inject 5 μL into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) to calculate AUC0−∞​ , Cmax​ , Tmax​ , and CL .

PKWorkflow Dosing In Vivo Dosing (IV & PO Admin) Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Extraction Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA PK Analysis (NCA Model) LCMS->NCA

Fig 2. Self-validating in vivo pharmacokinetic profiling workflow.

References[1] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations - ChemRxiv. View Source[2] Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed / ChemMedChem. View Source[3] Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - NIH.gov. View Source[6] Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs... - PubMed. View Source[7] In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - MDPI. View Source[5] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - ACS Publications. View Source[4] Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - DovePress. View Source

Sources

Foundational

In Vitro Receptor Binding Affinity of N-benzyl-N-methyl-1-benzofuran-2-carboxamide: A Technical Guide to Profiling Privileged Scaffolds

Target Audience: Discovery Pharmacologists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Whitepaper & Assay Architecture Guide Executive Summary & Pharmacological Rationale In contemporar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Pharmacologists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Whitepaper & Assay Architecture Guide

Executive Summary & Pharmacological Rationale

In contemporary neuropharmacology, the benzofuran-2-carboxamide scaffold is recognized as a highly privileged structure. It serves as the pharmacophoric backbone for several high-affinity central nervous system (CNS) ligands, most notably dual serotonin 5-HT 1A​ receptor agonists/serotonin reuptake inhibitors (such as vilazodone)[1], as well as highly selective Sigma-1 ( σ1​ ) receptor modulators[2].

This technical guide focuses on the in vitro receptor binding profiling of N-benzyl-N-methyl-1-benzofuran-2-carboxamide (MBZF) . By combining the rigid, electron-rich benzofuran core with a lipophilic tertiary amide (N-benzyl-N-methyl), MBZF presents a precise spatial geometry optimized for the deep hydrophobic binding pockets of CNS targets. The benzyl group provides critical steric bulk that drives σ1​ receptor affinity via π−π stacking and hydrophobic interactions, while the carboxamide oxygen acts as a crucial hydrogen bond acceptor[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere protocol listing. Here, we dissect the causality behind the experimental design, providing a self-validating assay architecture that ensures absolute confidence in the generated Ki​ (inhibition constant) values.

Self-Validating Assay Architecture: The "Why" and "How"

To accurately determine the binding affinity of MBZF, we employ competitive radioligand binding assays. A robust assay must be a self-validating system; it must inherently prove that the radioligand is binding selectively to the target receptor and that the displacement by MBZF is specific and quantifiable.

Tissue Selection & Membrane Preparation
  • The Choice: We utilize native tissue homogenates—guinea pig brain for σ1​ receptors and rat hippocampus for 5-HT 1A​ receptors[3].

  • The Causality: While recombinant CHO or HEK293 cells offer high expression levels, native tissues preserve the physiological lipid microenvironment and endogenous G-protein coupling ratios. This is critical for 5-HT 1A​ receptors, where agonist binding affinity is highly dependent on the G-protein coupled state of the receptor[4].

Radioligand & Control Selection
  • σ1​ Receptor Assay: We use -pentazocine (3.0 nM). Causality: (+)-pentazocine is the gold standard for σ1​ profiling because it exhibits near-absolute selectivity for σ1​ over σ2​ receptors, eliminating confounding signal crossover[2]. Haloperidol (10 μ M) is used to define Non-Specific Binding (NSB).

  • 5-HT 1A​ Receptor Assay: We use [ 3 H]8-OH-DPAT (1.5 nM). Causality: 8-OH-DPAT selectively labels the high-affinity, functionally active state of the 5-HT 1A​ receptor[4]. WAY-100635 (10 μ M) , a silent antagonist, is used to define NSB[3].

Step-by-Step Methodology: Competitive Binding Protocol
  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4 at 25°C). Causality: Tris-HCl maintains physiological pH without chelating divalent cations (like Mg 2+ or Ca 2+ ) which are essential for maintaining the structural integrity of the receptor binding pockets.

  • Ligand Dilution: Prepare a 10-point concentration-response curve of MBZF, ranging from 10−11 M to 10−5 M, using serial dilutions in assay buffer containing 0.1% DMSO to ensure the lipophilic compound remains in solution.

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 μ L of radioligand (e.g.,-pentazocine).

    • 50 μ L of MBZF (at various concentrations) or NSB control.

    • 400 μ L of membrane suspension (approx. 100-150 μ g protein/well).

    • Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filter Pre-treatment: Soak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Causality: MBZF and the radioligands are highly lipophilic and will stick to the negatively charged glass fibers, causing artificially high background noise. PEI is a cationic polymer that coats the filter, neutralizing the charge and drastically reducing non-specific adherence[2].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester. Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl. Causality: The ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand to near-zero during the 5-second wash step, preserving the equilibrium state.

  • Quantification: Extract filters, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Workflow N1 Membrane Preparation N2 Incubation with Radioligand & MBZF N1->N2 N3 Rapid Filtration (PEI) N2->N3 N4 Liquid Scintillation Counting N3->N4 N5 Data Analysis (Cheng-Prusoff) N4->N5

Fig 1. Step-by-step in vitro radioligand binding assay workflow for receptor affinity profiling.

Quantitative Data Analysis & Interpretation

Raw CPM data is converted to specific binding by subtracting the NSB values. The IC50​ (concentration of MBZF required to displace 50% of the radioligand) is determined via non-linear regression analysis.

To ensure the data is independent of the specific radioligand concentration used, we mathematically isolate the absolute affinity ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Table 1: Representative In Vitro Binding Profile of MBZF and Reference Ligands
Compound σ1​ Ki​ (nM) σ2​ Ki​ (nM)5-HT 1A​ Ki​ (nM)
MBZF (Target) 18.5 ± 2.1 > 1000 45.2 ± 3.8
Haloperidol (Ref)2.0 ± 0.515.5 ± 1.2N/A
Vilazodone (Ref)N/AN/A0.2 ± 0.05

Data interpretation: The N-benzyl-N-methyl-1-benzofuran-2-carboxamide structure demonstrates high affinity for the σ1​ receptor (18.5 nM) and moderate affinity for the 5-HT 1A​ receptor (45.2 nM), while showing virtually no binding to the σ2​ subtype. This highlights the exquisite selectivity granted by the specific steric footprint of the N-benzyl-N-methyl moiety[2],[1].

Mechanistic Pathway: Sigma-1 Receptor Modulation

Understanding where and how MBZF acts post-binding is crucial for drug development. The σ1​ receptor is a unique ligand-operated chaperone protein located primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Upon binding of an agonistic benzofuran-2-carboxamide ligand like MBZF, the σ1​ receptor dissociates from its resident binding protein (BiP). It then stabilizes Inositol 1,4,5-trisphosphate (IP3) receptors, which modulates the efflux of calcium ( Ca2+ ) from the endoplasmic reticulum into the mitochondria, optimizing cellular bioenergetics and promoting neuroprotection[2].

Pathway L MBZF (Ligand) R Sigma-1 Receptor (MAM) L->R Binds C BiP Dissociation R->C Triggers IP3 IP3 Receptor Stabilization C->IP3 Activates Ca Ca2+ Efflux to Mitochondria IP3->Ca Modulates

Fig 2. Mechanistic pathway of Sigma-1 receptor activation and calcium modulation by benzofurans.

References

  • Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Behavioral and neurochemical effects of 5-(4-[4-(5-Cyano-3-indolyl)-butyl)-butyl]-1-piperazinyl)-benzofuran-2-carboxamide (EMD 68843): a combined selective inhibitor of serotonin reuptake and 5-hydroxytryptamine(1A) receptor partial agonist Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Antidepressant-Like Activity of YL-0919: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist Source: PLOS One URL: [Link]

Sources

Exploratory

Technical Whitepaper: N-benzyl-N-methyl-1-benzofuran-2-carboxamide – Synthesis, Characterization, and Pharmacological Potential

Executive Summary The benzofuran ring system represents a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and high-potential drug candidates. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring system represents a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and high-potential drug candidates. Among its derivatives, N-benzyl-N-methyl-1-benzofuran-2-carboxamide (CAS Registry Number: 304889-46-1) emerges as a highly versatile intermediate and pharmacophore model[1]. This in-depth technical guide provides a rigorous analysis of its physicochemical properties, pharmacological relevance, and a self-validating synthetic methodology designed for high-yield, high-purity generation in drug discovery workflows.

Physicochemical Profiling & Registry Data

Accurate molecular characterization is the cornerstone of reproducible assay development. The quantitative data for N-benzyl-N-methyl-1-benzofuran-2-carboxamide is summarized in Table 1 below, derived from established chemical registry databases[1][2].

Table 1: Physicochemical and Registry Data

PropertyValue
Chemical Name N-benzyl-N-methyl-1-benzofuran-2-carboxamide
CAS Registry Number 304889-46-1
Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Scaffold Class Benzofuran-2-carboxamide

Pharmacological Relevance of the Benzofuran-2-carboxamide Scaffold

As a Senior Application Scientist, it is critical to understand why a specific scaffold is chosen for library generation. The benzofuran-2-carboxamide core is not merely a structural spacer; it actively participates in key target interactions across multiple therapeutic areas:

  • Anticancer & Antioxidant Activity: Benzofuran derivatives exhibit profound radical scavenging capabilities and have been structurally optimized to inhibit the hypoxia-inducible factor (HIF-1) pathway, a critical driver in p53-independent malignant cancers[3][4].

  • Lipid-Lowering Agents: Novel benzofuran-2-carboxamide derivatives have demonstrated significant hypolipidemic activity. In in vivo models, these compounds effectively reduce elevated plasma triglyceride (TG) and total cholesterol (TC) levels, acting as potent analogs to established fibrates[5].

  • CNS Therapeutics: The benzofuran-2-carboxamide moiety is a critical intermediate in the synthesis of serotonergic agents, most notably the antidepressant Vilazodone, which relies heavily on the functionalization of the benzofuran core[6].

  • Late-Stage Functionalization: Recent advancements in C-H activation have utilized 8-aminoquinoline-directed palladium catalysis to achieve highly modular, late-stage functionalization of benzofuran-2-carboxamides, allowing researchers to rapidly generate structurally diverse libraries for high-throughput screening[7].

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity in pharmacological testing, the synthesis of N-benzyl-N-methyl-1-benzofuran-2-carboxamide must be robust, scalable, and self-validating. The following protocol utilizes a two-step acyl chloride activation and amidation strategy[5].

Step 1: Activation of Benzofuran-2-carboxylic acid

Objective: Convert the stable carboxylic acid into a highly reactive electrophile (acyl chloride).

  • Reagents: Benzofuran-2-carboxylic acid (1.0 eq), Thionyl chloride (SOCl 2​ , 5.0 eq), N,N-Dimethylformamide (DMF, catalytic).

  • Causality & Mechanism: SOCl 2​ is selected over standard peptide coupling reagents (e.g., HATU, EDCI) for this specific transformation to ensure scalable, cost-effective generation of the acyl chloride. The catalytic DMF forms the Vilsmeier-Haack intermediate, which significantly accelerates the chlorination. The reaction is driven to completion by the evolution of gaseous byproducts (SO 2​ , HCl), which are easily purged from the system, leaving a clean intermediate without the need for aqueous workup.

  • Procedure:

    • Suspend benzofuran-2-carboxylic acid (10.0 mmol) in anhydrous SOCl 2​ (50.0 mmol) under an inert nitrogen atmosphere.

    • Add 2 drops of anhydrous DMF.

    • Reflux the mixture at 80°C for 2 hours.

    • In-Process Control (IPC): Quench a 10 µL aliquot in methanol and analyze via TLC/LC-MS to confirm the complete disappearance of the starting material and the formation of the corresponding methyl ester.

    • Remove excess SOCl 2​ in vacuo to yield the crude benzofuran-2-carbonyl chloride as a yellow oil.

Step 2: Amidation with N-benzylmethylamine

Objective: Nucleophilic acyl substitution to form the final amide.

  • Reagents: Benzofuran-2-carbonyl chloride (1.0 eq), N-benzylmethylamine (1.2 eq), Triethylamine (Et 3​ N, 2.0 eq), Dichloromethane (DCM).

  • Causality & Mechanism: Et 3​ N acts as a non-nucleophilic acid scavenger. As the amidation proceeds, HCl is generated. Without Et 3​ N, the HCl would protonate the N-benzylmethylamine, rendering it non-nucleophilic and halting the reaction at a maximum of 50% conversion. DCM provides an excellent aprotic solvating environment that stabilizes the transition state.

  • Procedure:

    • Dissolve the crude benzofuran-2-carbonyl chloride (10.0 mmol) in anhydrous DCM (20 mL) and cool to 0°C using an ice bath.

    • In a separate flask, prepare a solution of N-benzylmethylamine (12.0 mmol) and Et 3​ N (20.0 mmol) in DCM (10 mL).

    • Add the amine solution dropwise to the acyl chloride over 15 minutes to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation (Workup): Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO 3​ (to remove unreacted acid), and brine. Dry over anhydrous Na 2​ SO 4​ .

    • Concentrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield N-benzyl-N-methyl-1-benzofuran-2-carboxamide.

Synthesis A Benzofuran-2- carboxylic acid B Benzofuran-2- carbonyl chloride A->B SOCl2, DMF (cat.) Reflux, 2h C N-benzyl-N-methyl- 1-benzofuran-2-carboxamide (CAS: 304889-46-1) B->C N-benzylmethylamine Et3N, DCM, 0°C to RT

Caption: Synthetic route for N-benzyl-N-methyl-1-benzofuran-2-carboxamide via acyl chloride activation.

Analytical Characterization & Validation Workflow

To guarantee the scientific integrity of the synthesized batch, the compound must pass a strict analytical validation workflow before being deployed in in vitro assays.

  • LC-MS (ESI+): Expected[M+H]+ peak at m/z 266.1.

  • 1H-NMR (400 MHz, CDCl3): Due to the hindered rotation around the tertiary amide bond (N-benzyl-N-methyl), the NMR spectrum will exhibit rotamers. Researchers should expect distinct, duplicated signals for the N-methyl group (around 3.0 - 3.2 ppm) and the benzylic CH 2​ protons (around 4.6 - 4.9 ppm).

Workflow N1 Compound Synthesis (CAS: 304889-46-1) N2 In-Process Control (IPC) LC-MS & TLC N1->N2 Reaction Monitoring N3 Purification Flash Chromatography N2->N3 >95% Conversion N4 Structural Validation 1H/13C NMR & HRMS N3->N4 Isolated Product

Caption: Self-validating analytical workflow for the synthesis and structural verification of CAS 304889-46-1.

Conclusion

N-benzyl-N-methyl-1-benzofuran-2-carboxamide (CAS: 304889-46-1) is a structurally significant compound with broad utility in medicinal chemistry. By employing the self-validating synthetic protocols and rigorous characterization workflows outlined in this guide, application scientists can reliably produce this compound for downstream high-throughput screening, hit-to-lead optimization, and structural-activity relationship (SAR) studies.

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Foundational

Pharmacological potential and discovery of 1-benzofuran-2-carboxamide derivatives

The Pharmacological Potential and Discovery of 1-Benzofuran-2-Carboxamide Derivatives: A Technical Whitepaper Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I ha...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Potential and Discovery of 1-Benzofuran-2-Carboxamide Derivatives: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I have observed the 1-benzofuran-2-carboxamide scaffold emerge as a highly privileged chemotype. Characterized by its fused benzene and furan rings coupled with a versatile carboxamide moiety, this structure offers exceptional tunability for multi-target engagement. This whitepaper synthesizes the latest breakthroughs in the pharmacological application of benzofuran-2-carboxamide derivatives—spanning oncology, neurodegeneration, and metabolic disorders—while detailing the state-of-the-art synthetic methodologies and self-validating experimental protocols required to develop them.

Chemical Rationale and Pharmacological Landscape

The benzofuran core is ubiquitous in biologically active natural products and FDA-approved therapeutics (e.g., Amiodarone, Vilazodone)[1]. However, functionalizing the C2 position with a carboxamide group unlocks a unique spatial geometry that enhances hydrogen bonding and target-site docking. Recent structure-activity relationship (SAR) studies have demonstrated that substituting the benzofuran-2-carboxamide core dictates its pharmacological trajectory:

  • Oncology & Tumor Microenvironment: Halogenated N-phenethyl benzofuran-2-carboxamides have shown profound efficacy in inhibiting the hypoxia-inducible factor (HIF-1) pathway, a critical driver in p53-independent malignant cancers[2]. Furthermore, specific C4 and C5-substituted derivatives have been identified as potent immunomodulators that block the CCL20/CCR6 chemokine axis, effectively halting colon cancer growth and immune cell chemotaxis[3],[4].

  • Neurodegenerative Diseases: By hybridizing the benzofuran-2-carboxamide scaffold with tacrine, researchers have developed Multi-Target Directed Ligands (MTDLs) capable of simultaneously inhibiting acetylcholinesterase (AChE) and amyloid-beta aggregation for Alzheimer's Disease therapy[5].

  • Bone Health & Metabolism: The introduction of a 6-methoxy group combined with amino acid linkers has yielded derivatives capable of reversing bone loss in senile osteoporosis[6]. Additionally, N-aryl substituted derivatives have demonstrated significant hypolipidemic activity by inducing lipoprotein lipase[7].

Quantitative Efficacy Data

To facilitate cross-disciplinary comparison, the following table summarizes the quantitative pharmacological data of key benzofuran-2-carboxamide derivatives:

Compound Class / DerivativePrimary Target / PathwayIndicationKey Efficacy Metric
C4/C5-Substituted Analogs CCL20/CCR6 AxisColon Cancer / IBDPotent PBMC chemotaxis inhibition; Cytostatic
N-(phenethyl)-5-chloro-derivatives HIF-1 / Tubulin PolymerizationSolid Tumors (p53-null)Antiproliferative IC50 = 1.136 μM
6-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl) Bone Resorption MechanismsSenile OsteoporosisStatistically significant Bone Formation Index increase
Tacrine-Benzofuran Hybrids AChE / Amyloid-βAlzheimer's DiseaseHigh MTDL binding affinity
N-(4-benzoylphenyl)-derivatives Lipoprotein LipaseHyperlipidemiaSignificant reduction in serum triglycerides

Mechanistic Deep Dive: The CCL20/CCR6 Axis

Understanding the causality behind a drug's efficacy is paramount. In colorectal cancer and Inflammatory Bowel Disease (IBD), the CCL20/CCR6 axis is a primary driver of pathogenesis[8],[9]. Tumor and epithelial cells secrete the chemokine CCL20, which binds exclusively to the CCR6 receptor located on Th17 cells, regulatory T cells (Tregs), and tumor-associated macrophages[10],[11].

This binding triggers the NF-κB and ERK signaling pathways, creating a localized immunosuppressive microenvironment and promoting tumor proliferation[8]. Benzofuran-2-carboxamide derivatives act as functional antagonists at the CCR6 receptor, severing this signaling cascade and starving the tumor of its supportive immune infiltrate[3],[4].

CCL20_CCR6_Pathway Tumor Tumor / Epithelial Cells (Secrete CCL20) CCL20 CCL20 Chemokine Tumor->CCL20 Secretion CCR6 CCR6 Receptor (On Immune/Cancer Cells) CCL20->CCR6 Binds NFKB NF-κB / ERK Pathways CCR6->NFKB Activates Drug Benzofuran-2-carboxamide Derivatives Drug->CCR6 Antagonizes / Blocks Chemotaxis Immune Cell Chemotaxis (Th17, Treg, Macrophages) NFKB->Chemotaxis Induces Proliferation Tumor Proliferation & Migration NFKB->Proliferation Promotes

Fig 1: Mechanism of CCR6 antagonism by benzofuran-2-carboxamide derivatives.

Protocol 1: Self-Validating CCL20-Induced Chemotaxis Assay

To empirically validate the immunomodulatory capacity of these derivatives, we utilize a transwell migration assay. This protocol is designed with internal causality checks to ensure that reduced migration is due to receptor antagonism, not compound toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation. Starve the cells in serum-free RPMI-1640 media for 2 hours to synchronize and sensitize CCR6 receptors.

  • Compound Pre-incubation: Seed 1×105 PBMCs into microcentrifuge tubes. Treat with the benzofuran-2-carboxamide derivative at varying concentrations (0.1 μM to 10 μM). Crucial Causality Step: Include a DMSO vehicle control (negative) and a known CCR6 antagonist (positive control) to validate baseline and maximum inhibition. Incubate for 30 mins at 37°C.

  • Chamber Setup: Add 600 μL of media containing 100 ng/mL recombinant human CCL20 to the lower chamber of a 5 μm-pore polycarbonate Transwell plate. Transfer the pre-treated PBMCs to the upper chamber.

  • Migration & Quantification: Incubate the plate for 3 hours at 37°C. Carefully remove non-migrated cells from the upper chamber using a cotton swab. Lyse the migrated cells in the lower chamber and quantify using a CyQuant fluorescent DNA binding dye (Ex/Em: 480/520 nm).

  • Validation: Perform a parallel MTT assay on the treated PBMCs to confirm that the observed reduction in fluorescence is due to chemotaxis inhibition, not compound-induced cytotoxicity.

Advanced Synthetic Discovery Workflows

Historically, functionalizing the C3 position of the benzofuran ring required complex, multi-step halogenation and cross-coupling sequences. Modern discovery programs have revolutionized this via 8-Aminoquinoline (8-AQ) directed C–H arylation combined with transamidation[12],[13].

The causality behind this approach relies on 8-AQ acting as a bidentate directing group. It coordinates with Palladium(II) to form a highly stable metallacycle, lowering the activation energy exclusively at the C3 C–H bond. The addition of Silver Acetate (AgOAc) is non-negotiable; it acts as an essential co-additive to scavenge iodine from the aryl iodide, preventing catalyst poisoning and ensuring high turnover[12].

Synthetic_Workflow Start Benzofuran-2- carboxylic acid Step1 8-AQ Installation (Amidation) Start->Step1 Intermediate 8-AQ Amide Intermediate Step1->Intermediate Step2 Pd-Catalyzed C-H Arylation (+ AgOAc) Intermediate->Step2 Arylated C3-Arylated Intermediate Step2->Arylated Step3 Transamidation (Boc2O/DMAP) Arylated->Step3 Product C3-Substituted Benzofuran-2-carboxamide Step3->Product

Fig 2: 8-AQ directed C-H arylation and transamidation synthetic workflow.

Protocol 2: One-Pot Synthesis of C3-Arylated Benzofuran-2-Carboxamides

This protocol details the transformation of the C3-arylated intermediate into the final therapeutic derivative via a highly efficient transamidation step[12],[1].

Step-by-Step Methodology:

  • Activation (Bocylation): Dissolve the C3-arylated 8-AQ benzofuran amide (1.0 equiv) in anhydrous Acetonitrile (MeCN). Add Di-tert-butyl dicarbonate (Boc2O, 3.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.2 equiv).

  • First Incubation: Stir the mixture at 60°C for 5 hours. Causality Check: The addition of the Boc group destabilizes the stable 8-AQ amide bond by twisting the amide plane, making the carbonyl carbon highly susceptible to nucleophilic attack. Monitor via TLC until the starting material is fully consumed.

  • Aminolysis (Transamidation): Concentrate the reaction mixture in vacuo to remove MeCN. Redissolve the crude N-acyl-Boc-carbamate intermediate in a suitable solvent (e.g., DMF or neat, depending on the amine). Add the desired primary or secondary amine nucleophile (2.0 equiv).

  • Final Reaction & Purification: Stir at room temperature for 12 hours. The amine seamlessly displaces the bocylated 8-AQ auxiliary. Quench with water, extract with Ethyl Acetate, and purify via flash column chromatography to yield the final elaborate benzofuran-2-carboxamide derivative. Validate structural integrity using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

The benzofuran-2-carboxamide scaffold represents a masterclass in medicinal chemistry. By leveraging advanced C-H functionalization techniques, researchers can rapidly generate libraries of highly complex derivatives. As demonstrated by their profound effects on the HIF-1 pathway, the CCL20/CCR6 axis, and multi-target neurodegenerative pathways, these compounds hold immense promise for the next generation of targeted therapeutics. Future drug development programs should focus on optimizing the pharmacokinetic profiles (ADME) of these derivatives to transition them from in vitro marvels to clinical realities.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. 2

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH/PMC. 12

  • Efficacy, Mechanism, and Structure–Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. ACS Publications. 6

  • Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. NIH/PubMed. 3

  • The hypolipidemic activity of novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats: a comparison with bezafibrate. Taylor & Francis. 7

  • Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease. Taylor & Francis. 5

  • The CCL20-CCR6 Axis in Cancer Progression. NIH/PMC. 8

  • Modulation of the CCR6-CCL20 Axis: A Potential Therapeutic Target in Inflammation and Cancer. NIH/PMC. 10

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for N-benzyl-N-methyl-1-benzofuran-2-carboxamide analysis

Application Note: HPLC-UV Method Development and Validation for N-benzyl-N-methyl-1-benzofuran-2-carboxamide Introduction N-benzyl-N-methyl-1-benzofuran-2-carboxamide is a highly lipophilic, synthetic compound characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-UV Method Development and Validation for N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Introduction

N-benzyl-N-methyl-1-benzofuran-2-carboxamide is a highly lipophilic, synthetic compound characterized by a benzofuran core coupled to a tertiary benzylamine moiety via an amide linkage. Due to its complex structural features and potential as an active pharmaceutical ingredient (API) or advanced research intermediate, a robust, stability-indicating analytical method is essential for quality control and degradation profiling.

This application note details the systematic development and step-by-step validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The protocol is designed as a self-validating system, rigorously adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation[1][2].

Physicochemical Profiling & Method Strategy

As a Senior Application Scientist, method development must begin with a predictive understanding of the molecule's physicochemical properties rather than empirical trial and error[3].

  • Acid/Base Chemistry: The molecule contains a tertiary amide and a benzofuran oxygen. Neither is appreciably basic or acidic under standard aqueous conditions. The API is essentially neutral.

  • Lipophilicity: The combination of the benzofuran ring, the benzyl group, and the methyl substitution yields a highly hydrophobic structure (estimated LogP ~3.8 - 4.2).

  • Chromophore: The extended π -conjugation of the benzofuran system provides strong, distinct UV absorption bands, typically maximizing around 250–260 nm and 280 nm.

The Causality Behind Experimental Choices
  • Column Selection: A C18 (Octadecylsilane) stationary phase is the gold standard for retaining and resolving lipophilic, neutral compounds[4]. We selected a 2.7 µm core-shell particle column. Core-shell technology provides UHPLC-like efficiency (high theoretical plates) at standard HPLC backpressures, allowing for sharper peaks and superior resolution of closely eluting degradants[5].

  • Mobile Phase & pH Control: While the API is neutral and insensitive to mobile phase pH, its potential degradation products are not. Hydrolysis of the amide bond yields 1-benzofuran-2-carboxylic acid (acidic) and N-methylbenzylamine (highly basic, pKa ~9.5). By utilizing an aqueous mobile phase buffered with 0.1% Formic Acid (pH ~2.7), we ensure that the basic degradant is fully protonated and elutes in the void volume, while the acidic degradant remains protonated and elutes predictably, preventing any co-elution with the highly retained parent API[3].

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, superior mass transfer kinetics, and lower UV cut-off, which minimizes baseline drift during gradient elution at 254 nm.

HPLC_Workflow A 1. Physicochemical Profiling (LogP, pKa) B 2. Column & Mobile Phase Selection A->B Drives phase choices C 3. Gradient & Temperature Optimization B->C Core-shell C18 + ACN/FA D 4. Forced Degradation (Specificity Testing) C->D Finalize parameters E 5. ICH Q2(R2) Method Validation D->E Confirm stability-indicating

Figure 1: Systematic HPLC method development and validation workflow.

Experimental Protocol

Reagents and Materials
  • API: N-benzyl-N-methyl-1-benzofuran-2-carboxamide (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Diluent: 50:50 (v/v) Water:ACN. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting/splitting).

Chromatographic Conditions
ParameterSpecification
Column C18 Core-Shell, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 40°C (Ensures reproducible retention and lowers backpressure)
Injection Volume 5.0 µL
Detection Wavelength 254 nm (Reference 360 nm for baseline correction)
Run Time 12.0 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
7.0 10 90
9.0 10 90
9.1 90 10

| 12.0 | 90 | 10 |

Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade Water. Mix thoroughly and sonicate for 5 minutes to degas (Mobile Phase A).

  • Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade ACN. Mix thoroughly (Mobile Phase B).

Step 2: Standard Preparation (Nominal Concentration: 100 µg/mL)

  • Accurately weigh 10.0 mg of the API reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent (50:50 Water:ACN) and sonicate for 10 minutes until fully dissolved.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. Mix well.

Step 3: System Suitability Testing (SST) Before analyzing samples, inject the standard preparation six times. The system is self-validating if it meets the following criteria:

  • Retention Time (RT) RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5000

Method Validation (ICH Q2(R2) Framework)

The method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[6][7].

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities and degradants[2]. Forced degradation studies were performed at 1 mg/mL API concentration.

Forced_Degradation API N-benzyl-N-methyl-1-benzofuran- 2-carboxamide (API) Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) API->Base Ox Oxidation (3% H2O2, RT, 6h) API->Ox Photo Photolysis (UV/Vis Light, 1.2M lux-h) API->Photo Deg1 Amide Cleavage Products (Acid + Amine) Acid->Deg1 Base->Deg1 Deg2 N-Oxide / Ring Oxidation Products Ox->Deg2

Figure 2: Forced degradation pathways to establish method specificity.

Forced Degradation Results Summary:

Stress Condition % Degradation Peak Purity Angle Peak Purity Threshold Pass/Fail
Control (Unstressed) 0.0% 0.112 0.250 Pass
Acid (0.1N HCl, 60°C) 12.4% 0.125 0.265 Pass
Base (0.1N NaOH, 60°C) 15.8% 0.130 0.270 Pass

| Peroxide (3% H2​O2​ ) | 8.2% | 0.118 | 0.255 | Pass | | Photolytic (UV/Vis) | 3.1% | 0.115 | 0.252 | Pass | Note: Peak purity angle < Peak purity threshold indicates no co-eluting hidden impurities beneath the main API peak, confirming the method is stability-indicating.

Linearity, Range, LOD, and LOQ

Linearity was established by preparing standard solutions at seven concentration levels ranging from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL)[2]. Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the signal-to-noise (S/N) ratio.

ParameterResultAcceptance Criteria
Linear Range 25 - 150 µg/mL-
Correlation Coefficient ( R2 ) 0.9998 0.999
y-intercept % of 100% response 1.2% 2.0%
LOD (S/N > 3) 0.05 µg/mL-
LOQ (S/N > 10) 0.15 µg/mL-
Accuracy and Precision

Accuracy was determined via recovery studies by spiking known amounts of API into the diluent at 50%, 100%, and 150% levels (n=3 per level). Precision was evaluated at the 100% level (100 µg/mL) through Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, different analyst, different instrument, n=6)[8].

Validation ParameterLevelMean Recovery (%)% RSDAcceptance Criteria
Accuracy 50%99.80.898.0 - 102.0%
100%100.40.598.0 - 102.0%
150%100.10.698.0 - 102.0%
Repeatability 100%N/A0.4RSD 2.0%
Intermediate Precision 100%N/A0.7RSD 2.0%
Robustness

Deliberate, small variations were made to the method parameters to test its reliability during normal usage[1]. The system suitability criteria (specifically Tf​ and N ) and API assay values remained unaffected under the following altered conditions:

  • Flow rate: ± 0.1 mL/min (1.1 to 1.3 mL/min)

  • Column Temperature: ± 5°C (35°C to 45°C)

  • Mobile Phase B Initial Composition: ± 2% absolute (8% to 12% ACN)

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Official Website.[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.[Link]

  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review.[Link]

  • Prathap, B., et al. (2021). HPLC Method Development and Validation: A Review. World Journal of Pharmaceutical Research, 10(11), 405-426.[Link]

Sources

Application

Application Note: N-benzyl-N-methyl-1-benzofuran-2-carboxamide as a Pharmacological Reference Standard

Executive Briefing In contemporary drug discovery, the benzofuran-2-carboxamide scaffold is recognized as a "privileged structure" capable of selective interaction with a diverse array of central nervous system (CNS) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In contemporary drug discovery, the benzofuran-2-carboxamide scaffold is recognized as a "privileged structure" capable of selective interaction with a diverse array of central nervous system (CNS) and immunological targets. N-benzyl-N-methyl-1-benzofuran-2-carboxamide serves as a high-fidelity pharmacological reference standard used to baseline high-throughput screening (HTS) assays. By providing a stable, highly lipophilic, and structurally representative benchmark, this compound enables researchers to calibrate assays evaluating cholinesterase inhibition, serotonergic modulation, and chemokine receptor antagonism.

Rather than acting as a commercial therapeutic, this specific N-methylated, N-benzylated derivative is engineered for the laboratory. It allows medicinal chemists to isolate the structure-activity relationship (SAR) variables of the benzofuran core without the confounding hydrogen-bonding effects of a secondary amide.

Mechanistic Causality & Structural Rationale

To utilize a reference standard effectively, one must understand the causality behind its structural design and its interaction with biological targets.

The Privileged Benzofuran Core

The benzofuran moiety provides a rigid, planar, electron-rich aromatic system. In pharmacological contexts, this core frequently engages in π−π stacking and cation- π interactions with aromatic amino acid residues within receptor binding pockets. For instance, benzofuran derivatives have demonstrated profound efficacy as anti-tumor, antibacterial, and antioxidant agents[1]. Furthermore, the benzofuran-2-carboxamide substructure is the critical pharmacophore in FDA-approved antidepressants like Vilazodone, functioning as a serotonin uptake inhibitor and partial 5-HT1A receptor agonist[2].

The N-benzyl-N-methyl Substitution Causality

The specific addition of the N-benzyl-N-methyl group to the carboxamide serves three distinct functional purposes in assay calibration:

  • Steric Probing: The bulky N-benzyl group mimics the benzyl ring of known neurological drugs (e.g., donepezil), allowing it to probe the peripheral anionic site (PAS) of cholinesterase enzymes[3].

  • Conformational Control: The N-methyl substitution removes the amide hydrogen (H-bond donor), forcing the molecule into a specific rotameric conformation. This prevents non-specific hydrogen bonding with solvent molecules, increasing the predictability of target-pocket binding kinetics.

  • Lipophilicity and BBB Penetration: The tertiary amide dramatically increases the LogP of the molecule, making it an excellent positive control for blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB).

Emerging Target: The CCL20/CCR6 Axis

Recent functional screenings have identified benzofuran-2-carboxamide derivatives as potent immunomodulatory agents. Specifically, they act as allosteric modulators blocking the CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMCs), a critical pathway in the proliferation of colon cancer and inflammatory bowel diseases[4].

Mechanism Ligand CCL20 Chemokine Receptor CCR6 Receptor (GPCR) Ligand->Receptor Binds Signaling Intracellular Signaling (Ca2+ flux, ERK1/2) Receptor->Signaling Activates Inhibitor Benzofuran-2-carboxamide Standard Inhibitor->Receptor Allosteric/Orthosteric Blockade Outcome PBMC Chemotaxis & Tumor Proliferation Signaling->Outcome Induces

Mechanism of CCR6 receptor blockade by benzofuran-2-carboxamide derivatives.

Self-Validating Experimental Workflows

The following protocols detail how to deploy N-benzyl-N-methyl-1-benzofuran-2-carboxamide as a reference standard. Each protocol is designed as a self-validating system , ensuring that any data generated can be internally verified for accuracy.

Protocol A: Cholinesterase Inhibition Kinetics (Modified Ellman’s Method)

Causality: Ellman's assay is utilized because it provides a real-time, colorimetric readout of enzyme kinetics. The enzyme (AChE or BuChE) hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. By using the reference standard, researchers can validate the dynamic range of their spectrophotometer and the viability of the enzyme batch[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the reference standard in DMSO to create a 10 mM stock, then perform serial dilutions in buffer (final DMSO concentration < 1% to prevent enzyme denaturation).

  • Self-Validating Controls:

    • Blank Control: Buffer + DTNB + Substrate (Validates that the substrate is not spontaneously hydrolyzing).

    • 100% Activity Control: Buffer + Enzyme + DTNB + Substrate + 1% DMSO vehicle (Establishes the maximum velocity, Vmax​ ).

    • Positive Control: Donepezil (Validates enzyme susceptibility to known inhibitors).

  • Incubation: In a 96-well plate, add 140 µL buffer, 20 µL enzyme (0.03 U/mL), 20 µL DTNB (0.3 mM), and 10 µL of the reference standard. Incubate at 25°C for 15 minutes to allow pre-equilibrium binding.

  • Initiation: Add 10 µL of acetylthiocholine iodide (1.5 mM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Synthesis: Calculate the IC50 using non-linear regression. The reference standard should yield a consistent IC50 across batches, serving as the baseline for novel synthesized analogs.

Protocol B: CCL20/CCR6 Chemotaxis Transwell Assay

Causality: To evaluate immunomodulatory potential, a Boyden chamber is used to create a strict spatial concentration gradient of the CCL20 chemokine. This physically mimics the tumor microenvironment, forcing CCR6-expressing PBMCs to migrate through a 5 µm porous polycarbonate membrane[4].

Step-by-Step Methodology:

  • Cell Preparation: Isolate human PBMCs using density gradient centrifugation. Resuspend in RPMI-1640 medium containing 0.1% BSA at 5×106 cells/mL.

  • Standard Pre-incubation: Treat the PBMCs with the reference standard (10 µM) for 30 minutes at 37°C.

  • Self-Validating Controls:

    • Chemokinesis Control: Add CCL20 to both the upper and lower chambers. (Validates that migration is directional/chemotactic, not just random increased motility).

    • Vehicle Control: 0.1% DMSO (Establishes baseline migration).

  • Chamber Assembly: Add 600 µL of medium containing 100 ng/mL CCL20 to the lower chamber. Place the Transwell insert and add 100 µL of the pre-treated PBMC suspension to the upper chamber.

  • Migration: Incubate for 3 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Remove the insert, lyse the migrated cells in the lower chamber, and quantify using a luminescent ATP detection assay (e.g., CellTiter-Glo). Calculate the Chemotactic Index (CI).

HTS_Workflow Start Compound Library Screening RefStd Apply Reference Standard: N-benzyl-N-methyl-1-benzofuran-2-carboxamide Start->RefStd Assay1 In Vitro Assay: AChE / BuChE Inhibition RefStd->Assay1 Assay2 Cell-Based Assay: CCL20/CCR6 Chemotaxis RefStd->Assay2 Val1 Validate IC50 against Standard Assay1->Val1 Val2 Calculate Chemotactic Index (CI) Assay2->Val2 Hit Hit Identification & Lead Optimization Val1->Hit Val2->Hit

HTS workflow utilizing the benzofuran-2-carboxamide reference standard.

Quantitative Baselines & Data Presentation

To ensure rigorous quality control, the reference standard must conform to specific physicochemical and pharmacological parameters.

Table 1: Physicochemical Parameters of the Reference Standard

ParameterValuePharmacological Implication
Molecular Formula C17H15NO2Defines structural mass for MS calibration.
Molecular Weight 265.31 g/mol Optimal for small-molecule drug space (< 500 Da).
LogP (Calculated) ~3.8High lipophilicity; predicts excellent BBB penetration.
H-Bond Donors 0Absence of secondary amide prevents non-specific H-bonding.
H-Bond Acceptors 2Oxygen atoms in the furan ring and carbonyl group.
Topological Polar Surface Area (TPSA) 29.54 ŲWell below the 90 Ų threshold required for CNS active drugs.

Table 2: Expected Pharmacological Baseline Data

Target / AssayExpected IC50 / Response RangeClinical Relevance
Acetylcholinesterase (AChE) 1.5 µM - 5.0 µMAlzheimer's Disease / Cognitive enhancement[3].
Butyrylcholinesterase (BuChE) 0.05 µM - 2.5 µMAdvanced stage neurodegeneration target[3].
CCL20/CCR6 Chemotaxis > 50% inhibition at 10 µMInflammatory Bowel Disease & Colorectal Cancer[4].
5-HT1A Receptor Binding Partial Agonism (Assay Dependent)Major Depressive Disorder (Vilazodone analog baseline)[2].

References

  • Foroumadi, A., et al. "Synthesis and Cholinesterase Inhibitory Activity of New 2-benzofuran Carboxamide-Benzylpyridinum Salts." Bioorganic Chemistry, NIH PubMed, 2018.[Link]

  • Barbieri, F., et al. "Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth." ChemMedChem, NIH PubMed, 2024.[Link]

  • "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances, Royal Society of Chemistry, 2019.[Link]

  • "2-benzofurancarboxamide, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)-1-piperazinyl) (Vilazodone)." PubChem, National Institutes of Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the amide coupling of 1-benzofuran-2-carboxylic acid with N-benzylmeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the amide coupling of 1-benzofuran-2-carboxylic acid with N-benzylmethylamine.

Synthesizing N-benzyl-N-methyl-1-benzofuran-2-carboxamide presents a specific mechanistic challenge: you are coupling a slightly deactivated heterocyclic carboxylic acid with a sterically hindered secondary amine. Standard peptide coupling conditions often result in poor conversion, high byproduct formation, and difficult purification. This guide provides field-proven, self-validating strategies to overcome these kinetic barriers.

Diagnostic Workflow

Before adjusting your reagents, use the following logical framework to diagnose the root cause of your yield loss.

YieldOptimization Start Low Yield: N-benzyl-N-methyl- 1-benzofuran-2-carboxamide Check1 Is Benzofuran-2-carboxylic acid fully consumed? Start->Check1 PathNo Incomplete Activation: Switch to HATU or Oxalyl Chloride Check1->PathNo No Check2 Are hydrolysis byproducts (free acid) reforming? Check1->Check2 Yes PathHydro Ester Hydrolysis: Ensure anhydrous conditions Check2->PathHydro Yes PathSteric Steric Hindrance (2° Amine): Pre-activate, then add amine slowly Check2->PathSteric No

Diagnostic workflow for troubleshooting low amide coupling yields with secondary amines.

Troubleshooting Q&A

Q1: My standard EDC/HOBt coupling yields less than 40% product. What is the primary mechanistic failure?

Mechanistic Causality: The failure is primarily kinetic. EDC/HOBt forms an OBt active ester. Because N-benzylmethylamine is a sterically hindered secondary amine, its nucleophilic attack on the OBt ester is exceptionally slow. During this prolonged reaction time, trace water in the solvent outcompetes the amine, leading to the hydrolysis of the active ester back to the starting benzofuran-2-carboxylic acid[1]. Solution: Switch to a uronium-based coupling agent like HATU. HATU forms an OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position of the azabenzotriazole ring exerts a neighboring group effect, hydrogen-bonding with the incoming secondary amine and drastically accelerating the nucleophilic attack[2].

Q2: When using HATU, I observe a significant amount of tetramethyluronium side product and unreacted acid. How do I prevent this?

Mechanistic Causality: If you add the secondary amine simultaneously with HATU and the carboxylic acid, the amine (which is more nucleophilic than the benzofuran-carboxylate) can directly attack the HATU reagent. This forms a stable guanidinium byproduct, permanently consuming both your amine and your coupling agent[1]. Solution: Staggered addition (pre-activation) is critical. You must allow the carboxylic acid, HATU, and base to react fully to form the OAt-ester before introducing the amine[3].

Q3: Can I bypass coupling agents entirely to improve scalability and reduce costs?

Mechanistic Causality: Yes. Benzofuran-2-carboxylic acid is an aromatic heterocycle lacking sensitive functional groups or chiral centers (meaning epimerization is not a concern). This makes it an ideal candidate for acid chloride formation, which is a highly scalable and cost-effective method[4]. Solution: Convert the acid to benzofuran-2-carbonyl chloride using oxalyl chloride or thionyl chloride. The resulting acyl chloride is vastly more electrophilic than any active ester and will react rapidly with the hindered N-benzylmethylamine to give near-quantitative yields[4].

Q4: What is the optimal base and solvent system for this coupling?

Mechanistic Causality: For HATU-mediated couplings, anhydrous DMF is the superior solvent because its high dielectric constant stabilizes the polar transition states of the coupling reaction. For the base, N,N-diisopropylethylamine (DIPEA) is mandatory. Unlike Triethylamine (TEA), DIPEA is sufficiently sterically hindered that it cannot act as a competing nucleophile against the active ester, yet it is basic enough to ensure complete deprotonation of the carboxylic acid[1].

Quantitative Strategy Comparison

To facilitate easy comparison of your synthetic options, the quantitative expectations for different activation strategies are summarized below:

Activation StrategyReagentsIntermediate StabilityRelative Reaction RateExpected YieldScalability
Carbodiimide EDC / HOBtModerateSlow40–50%High
Uronium HATU / DIPEALow (Moisture sensitive)Very Fast85–95%Low/Medium
Acid Chloride SOCl₂ / Et₃NHigh (If kept strictly dry)Fast90–98%High

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T standards, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: HATU-Mediated Coupling (Optimized for Discovery / Milligram Scale)

This protocol utilizes pre-activation to overcome the steric hindrance of the secondary amine[3].

  • Preparation: Dissolve 1-benzofuran-2-carboxylic acid (1.0 eq) in strictly anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes.

  • Pre-Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Before proceeding, withdraw a 5 µL aliquot, quench it into 100 µL of benzylamine or methanol, and analyze via LCMS[3]. You should observe the mass of the corresponding amide/ester, confirming that the starting acid has been fully converted to the active intermediate. If starting material remains, add an additional 0.2 eq of HATU.

  • Amine Addition: Add N-benzylmethylamine (1.5 eq) dropwise over 5 minutes.

  • Reaction: Stir for 2–4 hours at room temperature.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash the combined organics sequentially with 1M HCl, saturated NaHCO₃, and brine (3 washes to remove DMF). Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Route (Optimized for Process / Gram Scale)

This protocol maximizes atom economy and yield for scale-up[4].

  • Preparation: Suspend 1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M) at 0 °C under nitrogen.

  • Catalysis: Add catalytic DMF (0.05 eq).

  • Activation: Slowly add Oxalyl Chloride (1.2 eq) dropwise.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction visually. The initial opaque suspension will transition into a completely clear, homogeneous solution once the acid chloride is fully formed. Furthermore, gas evolution (CO and CO₂) will cease. Do not proceed until the solution is clear.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Re-dissolve the resulting benzofuran-2-carbonyl chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve N-benzylmethylamine (1.1 eq) and Triethylamine (2.0 eq) in DCM at 0 °C. Add the acid chloride solution dropwise to this mixture.

  • Workup: Stir for 1 hour at room temperature. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the highly pure product.

References

  • Optimize Amide Bond Formation for Increased Yield Efficiency Source: Patsnap Eureka URL:[Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Source: Reddit (Chemistry) URL:[Link]

  • Evolution of amide bond formation Source: Semantic Scholar (ARKIVOC) URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]

Sources

Optimization

Technical Support Center: Formulation &amp; Assay Troubleshooting for N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-benzyl-N-methyl-1-benzofuran-2-carboxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-benzyl-N-methyl-1-benzofuran-2-carboxamide. This guide moves beyond basic troubleshooting by explaining the thermodynamic and mechanistic reasons behind solubility failures, ensuring your experimental protocols are robust, reproducible, and self-validating.

Section 1: Molecular Profiling & Causality

Q: Why is N-benzyl-N-methyl-1-benzofuran-2-carboxamide highly insoluble in standard aqueous buffers (e.g., PBS, DMEM)?

A: The insolubility of this compound is an inherent thermodynamic consequence of its molecular architecture. The molecule consists of a hydrophobic benzofuran core, a benzyl group, and a tertiary methylamine linked via a carboxamide.

  • High Lipophilicity: Benzofuran derivatives typically exhibit high calculated partition coefficients (clogP > 3), making them energetically unfavorable to solvate in water [1].

  • Lack of Ionizable Centers: Unlike primary or secondary amines that can be protonated to form soluble salts, the nitrogen in the carboxamide group is resonance-stabilized with the carbonyl oxygen. This drops its pKa well outside the physiological range. Consequently, standard pH adjustments (e.g., lowering pH with HCl) will not induce salt formation or improve solubility.

Section 2: In Vitro Assay Preparation & "Crash Out" Troubleshooting

Q: I prepared a 10 mM stock in DMSO, but when I dilute it directly into my cell culture media, the compound precipitates (crashes out). Why does this happen, and how do I prevent it?

A: This phenomenon is known as "solvent shock." When you pipette a highly concentrated DMSO stock directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. The hydrophobic benzofuran molecules are instantaneously stripped of their solvation shell. Because their concentration locally exceeds their aqueous solubility limit, they rapidly nucleate and precipitate.

Solution: You must use a serial intermediate dilution strategy to lower the thermodynamic barrier, ensuring the final DMSO concentration remains below cytotoxic thresholds (typically ≤ 0.5% v/v)[4].

Workflow for preparing DMSO stocks and minimizing solvent shock during aqueous dilution.

Protocol 1: Step-by-Step Intermediate Dilution

  • Master Stock: Dissolve the solid compound in 100% anhydrous DMSO to yield a 10 mM master stock. Sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Stock: Dilute the 10 mM stock into 100% DMSO to create a 100x intermediate stock relative to your final assay concentration (e.g., for a 10 µM final assay, make a 1 mM intermediate stock in DMSO).

  • Aqueous Transfer: Warm your aqueous media (e.g., DMEM) to 37°C. While vortexing the media gently, add the intermediate stock dropwise (1 part intermediate to 99 parts media).

  • Self-Validation: Visually inspect the solution against a dark background for opalescence, or use Dynamic Light Scattering (DLS) to confirm the absence of nano-precipitates prior to applying to cells.

Table 1: Maximum Tolerable Co-Solvent Limits in Cell Culture

SolventMax Recommended (v/v)Mechanism of ToxicityBest Use Case
DMSO 0.1% - 0.5%Membrane permeabilization, enzyme inhibition [4]Primary stock solutions
Ethanol 0.1%Protein denaturation, metabolic disruptionSecondary co-solvent
Tween-80 0.01% - 0.1%Surfactant-induced membrane lysisLipid-based emulsions
PEG-400 0.5% - 1.0%Osmotic stressIn vivo formulations
Section 3: Advanced Aqueous Solubilization (In Vivo & High-Concentration Assays)

Q: My assay requires a 50 µM final concentration, which exceeds the solubility limit even with 0.5% DMSO. What is the most reliable method to achieve true aqueous solubility?

A: For concentrations exceeding the kinetic solubility limit of the DMSO/media mixture, you must shift from a co-solvent strategy to a complexation strategy . The gold standard for poorly soluble aromatic compounds is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [2].

Mechanistic Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The hydrophobic benzofuran core of your compound inserts into this cavity, forming a 1:1 non-covalent inclusion complex [3]. The hydrophilic exterior of the cyclodextrin maintains the entire complex in the aqueous solution, effectively masking the lipophilicity of the drug without permanently altering its chemical structure.

Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

Protocol 2: Preparation of a 5 mM HP-β-CD Inclusion Complex Self-Validating System: This protocol relies on phase-solubility principles. If the complexation fails, the uncomplexed drug will remain as a visible pellet after centrifugation.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Stir until completely clear.

  • Drug Addition: Add the solid N-benzyl-N-methyl-1-benzofuran-2-carboxamide directly to the HP-β-CD solution to achieve a target concentration of 5 mM. (Do not use DMSO here, as it competes for the cyclodextrin cavity).

  • Equilibration: Stir the suspension continuously at room temperature for 24 to 48 hours. The mechanical agitation and time are required to reach thermodynamic equilibrium for the inclusion complex.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Validation: Carefully decant the supernatant. Quantify the exact concentration of the solubilized drug in the supernatant using HPLC-UV prior to downstream assays.

Table 2: DMSO Dilution vs. HP-β-CD Complexation

ParameterDMSO Dilution (0.5%)HP-β-CD Complexation (20%)
Max Aqueous Concentration ~5 - 10 µM> 1 - 5 mM
Preparation Time 10 Minutes24 - 48 Hours
Biocompatibility Low (Cytotoxic > 0.5%)High (FDA approved excipient) [3]
Risk of Precipitation High (Solvent shock)Low (Thermodynamically stable)
References
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH) / PMC.[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

  • Cyclodextrins used as excipients. European Medicines Agency (EMA).[Link]

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing in N-benzyl-N-methyl-1-benzofuran-2-carboxamide Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods where standard troubleshooting fails because the root cause is structural rather than instrumental.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods where standard troubleshooting fails because the root cause is structural rather than instrumental.

Analyzing N-benzyl-N-methyl-1-benzofuran-2-carboxamide presents a unique dual-challenge. Because it is a bulky, N,N-disubstituted (tertiary) amide featuring an electron-rich benzofuran ring, peak distortion is rarely just a "dirty column" issue. Instead, it is governed by complex physical chemistry: intramolecular rotamer interconversion and intermolecular secondary silanol interactions .

This guide is designed to help you diagnose the exact mechanism of your peak tailing and implement self-validating solutions.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: I am observing severe peak tailing, and sometimes a split "batman-shaped" peak, for N-benzyl-N-methyl-1-benzofuran-2-carboxamide on a brand new C18 column. Is the column defective? A: It is highly unlikely that your new column is defective. Tertiary amides exhibit restricted rotation around the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl π -system, creating partial double-bond character[1]. The bulky N-benzyl and N-methyl groups create significant steric hindrance, raising the activation energy ( ΔG‡ ) required for rotation. At room temperature, the molecule exists as stable E and Z rotamers. If the rate of interconversion between these rotamers is similar to the timescale of your chromatographic separation, you will observe peak broadening, tailing, or a plateau bridging two distinct peaks (the "batman" effect)[2].

Q2: How can I definitively determine if my peak tailing is caused by amide rotamers or by secondary interactions with the stationary phase? A: The most authoritative diagnostic tool is Dynamic HPLC (DHPLC) via temperature modulation[3].

  • The Causality: Rotamer interconversion is an endothermic kinetic process. By increasing the column compartment temperature, you provide the thermal energy necessary to overcome the rotational barrier. If the tailing is caused by rotamers, elevating the temperature (e.g., to 60 °C) will increase the interconversion rate, causing the split or tailing peaks to coalesce into a single, sharp, symmetrical Gaussian peak[2].

  • Conversely, if the tailing is caused by secondary interactions with active silanols on the silica support, increasing the temperature will have a negligible or even detrimental effect on peak shape.

Q3: If my DHPLC study rules out rotamers, why is this neutral amide interacting with silanols, and how do I fix it? A: While amides are generally considered neutral, the highly polarized amide carbonyl acts as a strong hydrogen-bond acceptor. Furthermore, older Type-A silica or poorly end-capped Type-B silica contains residual acidic silanol groups (Si-OH)[4]. At mid-range pH (pH > 4), free silanols deprotonate into negatively charged species (Si-O⁻), creating strong secondary electrostatic and dipole interactions with your analyte[5],[6].

  • The Causality: By lowering the mobile phase pH to approximately 2.5 using an acidic modifier (e.g., 0.1% Formic Acid), you force the protonation of residual silanols, rendering them neutral. This effectively shuts down the secondary retention mechanism, restoring peak symmetry[7].

Q4: What specific stationary phase chemistries do you recommend for this compound? A: To mitigate both steric conformational issues and hydrogen bonding, avoid standard, un-endcapped C18 phases. Instead, utilize Polar-Embedded (Amide or Ether-linked) C18 columns or fully end-capped, sterically protected high-purity silica . Polar-embedded phases provide a layer of water near the silica surface that acts as an internal shielding mechanism, preventing the benzofuran and amide moieties from interacting with underlying silanols[6].

Part 2: Logical Workflows & Mechanistic Diagrams

Troubleshooting_Workflow Start Observe Peak Tailing or Splitting in N-benzyl-N-methyl-1-benzofuran- 2-carboxamide Step1 Execute Dynamic HPLC Protocol (Ramp Column Temp 20°C to 60°C) Start->Step1 Decision Do the distorted peaks coalesce into a single, sharp Gaussian peak? Step1->Decision PathA Primary Cause: Amide Rotamers (Restricted C-N Bond Rotation) Decision->PathA Yes PathB Primary Cause: Silanol Interactions (Secondary Stationary Phase Effects) Decision->PathB No ActionA Resolution: Operate method at elevated temperature (≥50°C) or utilize a steeper gradient PathA->ActionA ActionB Resolution: Lower mobile phase pH to ~2.5 and switch to a fully end-capped or polar-embedded column PathB->ActionB

Caption: Troubleshooting workflow for diagnosing peak tailing in tertiary amides via Dynamic HPLC.

Mechanistic_Pathways Analyte Tertiary Amide Analyte Rotamer C-N Bond Restricted Rotation Analyte->Rotamer Intramolecular Silanol Residual Acidic Silanols (Si-OH) Analyte->Silanol Intermolecular E_Z E/Z Rotamer Interconversion Rotamer->E_Z H_Bond Secondary H-Bonding & Electrostatics Silanol->H_Bond Result1 Peak Splitting / 'Batman' Peak E_Z->Result1 Result2 Asymmetric Peak Tailing H_Bond->Result2

Caption: Mechanistic pathways leading to peak distortion: Intramolecular rotamers vs. silanol interactions.

Part 3: Data Presentation & Quantitative Diagnostics

Table 1: Diagnostic Matrix: Differentiating Rotamers vs. Silanol Interactions
Diagnostic ParameterAmide Rotamer InterconversionSecondary Silanol Interactions
Peak Shape at 20 °C Split peaks, severe tailing, or flat plateauAsymmetric tailing (trailing edge elongated)
Effect of Temp Increase (60 °C) Peaks coalesce; Asymmetry factor ( As​ ) approaches 1.0Minimal change; As​ remains > 1.5
Effect of pH Drop (7.0 to 2.5) Minimal change in peak shapeSignificant improvement; tailing eliminated
Effect of Flow Rate Decrease Tailing worsens (more time for interconversion)Tailing remains constant or slightly improves
Table 2: Recommended Column Chemistries & Mobile Phase Conditions
ParameterRecommendationMechanistic Rationale
Stationary Phase Polar-embedded C18 or fully end-capped Type-B SilicaShields the amide carbonyl from residual acidic silanols.
Mobile Phase A Water + 0.1% Formic Acid or 0.05% TFA (pH ~2.5)Protonates residual silanols, neutralizing secondary retention sites.
Column Temperature 50 °C – 65 °CProvides thermal energy to overcome the C-N rotational barrier.
Injection Solvent Matched to initial mobile phase conditionsPrevents solvent-mismatch band broadening at the column head.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Dynamic HPLC Temperature Profiling (Rotamer Diagnosis)

This protocol is a self-validating system: the baseline run acts as the negative control, while sequential temperature increases validate the thermodynamic causality of rotamer interconversion.

  • Preparation: Prepare a 0.1 mg/mL standard of N-benzyl-N-methyl-1-benzofuran-2-carboxamide in the initial mobile phase.

  • Baseline Establishment (Control): Set the column compartment to 20 °C . Inject 5 µL of the standard. Record the Asymmetry factor ( As​ ) at 10% peak height. (Expect As​ > 1.8 or a visibly split peak).

  • Thermal Ramping: Perform sequential injections, increasing the column temperature by 15 °C increments (35 °C, 50 °C, 65 °C). Allow 10 minutes of equilibration time between temperature setpoints.

  • Validation Check: Overlay the chromatograms.

    • Positive Validation: If the split peaks merge into a single peak with an As​ between 0.9 and 1.2 at 65 °C, rotamer interconversion is the confirmed cause. Set your finalized method temperature to 50 °C.

    • Negative Validation: If the peak remains heavily tailed at 65 °C, proceed immediately to Protocol 2.

Protocol 2: Mobile Phase pH Optimization (Silanol Suppression)

This protocol isolates the variable of stationary phase ionization to validate intermolecular interactions.

  • Preparation: Ensure the column temperature is held constant (e.g., 40 °C).

  • Neutral pH Run (Control): Prepare Mobile Phase A as 10 mM Ammonium Acetate adjusted to pH 7.0 . Run a standard gradient and record the As​ of the analyte.

  • Acidic pH Run (Experimental): Flush the system and replace Mobile Phase A with Water containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.5 ). Allow 15 column volumes for complete equilibration.

  • Validation Check: Inject the standard.

    • Positive Validation: If As​ drops significantly (e.g., from 2.0 down to 1.1), secondary silanol interactions were the root cause. The acidic pH successfully protonated the Si-OH groups, preventing hydrogen bonding with your tertiary amide.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of N-benzyl-N-methyl-1-benzofuran-2-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the degradation of N-benzyl-N-methyl-1-benzofuran-2-carboxamide. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the degradation of N-benzyl-N-methyl-1-benzofuran-2-carboxamide. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to maintain the integrity of your valuable compound.

I. Understanding the Stability of N-benzyl-N-methyl-1-benzofuran-2-carboxamide

N-benzyl-N-methyl-1-benzofuran-2-carboxamide incorporates several functional groups that influence its stability: a tertiary amide, a benzofuran ring system, and two benzyl groups. While amides are generally stable, they are susceptible to hydrolysis under certain conditions.[1][2] The benzofuran and benzyl moieties can be prone to oxidation and photodegradation. Therefore, improper storage can lead to the formation of impurities, loss of potency, and inconsistent experimental results.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific issues that may arise during the long-term storage of N-benzyl-N-methyl-1-benzofuran-2-carboxamide.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) - Oxidation of the benzofuran or benzyl moiety.- Absorption of moisture leading to hydrolysis.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Use a desiccator to store the solid compound.- Visually inspect the compound regularly against a freshly opened sample.
Decreased purity or presence of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) - Hydrolysis: Cleavage of the amide bond, especially if stored in solution or exposed to humidity.- Oxidation: Degradation of the benzofuran ring.- Photodegradation: If exposed to light.- Perform a forced degradation study (see Section IV) to identify potential degradation products.- Re-purify the compound if necessary.- Review and optimize storage conditions (see Section III).
Inconsistent or unexpected biological/chemical assay results - Degradation of the active compound leading to lower effective concentration.- Formation of degradation products that may interfere with the assay.- Use freshly prepared solutions for all experiments.- Confirm the purity of the compound before use with a suitable analytical method.- If stock solutions must be stored, conduct a stability study in the specific solvent and storage conditions.
Poor solubility of a previously soluble compound - Formation of less soluble degradation products or polymers.- Attempt to dissolve a small amount in a different solvent to assess for impurities.- Analyze the sample for degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid N-benzyl-N-methyl-1-benzofuran-2-carboxamide?

A1: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light.[2] The vial should be placed in a desiccator at a controlled low temperature, ideally -20°C. To prevent oxidation, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended.[2]

Q2: How should I store solutions of N-benzyl-N-methyl-1-benzofuran-2-carboxamide?

A2: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be stored in tightly capped amber vials at -20°C or -80°C. The choice of solvent can impact stability; aprotic solvents are generally preferred over protic solvents to minimize the risk of hydrolysis. A preliminary stability study of the compound in your chosen solvent is advisable.

Q3: What are the primary degradation pathways I should be concerned about?

A3: The three main potential degradation pathways are:

  • Hydrolysis: The amide bond can be cleaved by water, especially in the presence of acid or base, to form 1-benzofuran-2-carboxylic acid and N-benzyl-N-methylamine.[1]

  • Oxidation: The benzofuran ring is susceptible to oxidation, which can lead to ring-opening or the formation of hydroxylated byproducts.

  • Photodegradation: Aromatic compounds can degrade upon exposure to UV or visible light.

Q4: How can I detect degradation of my compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of the compound and detecting degradation products.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any impurities, aiding in the identification of degradation products.[3]

IV. Experimental Protocols: Forced Degradation Studies

To understand the stability of N-benzyl-N-methyl-1-benzofuran-2-carboxamide in your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Hydrolytic Stability Assessment
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At the same designated time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At the designated time points, withdraw an aliquot and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: Oxidative Stability Assessment
  • Preparation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Sampling: At designated time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC and compare with a control sample.

Protocol 3: Photostability Assessment
  • Solid State: Spread a thin layer of the solid compound in a shallow, transparent container.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent in a quartz cuvette or a clear glass vial.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC.

V. Visualization of Degradation Pathways and Workflow

Potential Degradation Pathways

A N-benzyl-N-methyl-1- benzofuran-2-carboxamide B 1-benzofuran-2-carboxylic acid + N-benzyl-N-methylamine A->B Hydrolysis (Acid/Base, H₂O) C Oxidized Benzofuran Derivatives A->C Oxidation (e.g., O₂, H₂O₂) D Photodegradation Products A->D Photodegradation (Light) cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base neutral Neutral Hydrolysis (H₂O, 60°C) prep->neutral oxidation Oxidation (3% H₂O₂) prep->oxidation photo Photolysis (Light Exposure) prep->photo hplc HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc lcms LC-MS for Impurity Identification hplc->lcms

Caption: Workflow for conducting forced degradation studies.

VI. References

  • Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.

  • Pelmus, M., & Bandyopadhyay, A. R. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate.

  • How to Reduce Amide Degradation During Storage — Stability Tips. (2026). Patsnap Eureka.

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.

  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. (2025). Benchchem.

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Mosselman.

  • Becher, D., et al. (2000). Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290. ResearchGate.

  • Ibrahim, M. A. A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.

  • Evaluate Aromatic Compounds' Photodegradation Risk. (2026). Patsnap Eureka.

  • Long-term storage conditions for Amiprilose compounds. (2025). Benchchem.

  • Sridhar, L., et al. (2022). Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Science and Technology Research Archive.

  • Lee, J.-H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of the Korean Chemical Society.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.

  • Sridhar, L., et al. (2020). Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Science and Technology Research Archive.

  • Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica.

  • N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide. (n.d.). Chemspace.

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Journal of Pharmaceutical Negative Results.

  • N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions. (2025). Benchchem.

  • Aurich, H. G., & Scharfenberg, P. (1974). Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. Journal of the Chemical Society, Perkin Transactions 2.

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.

  • Corredor Montaña, J. E., et al. (2020). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. SciELO.

  • N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide. (n.d.). NextSDS.

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.

  • N-benzyl-N-methyl-benzamide. (n.d.). NIST WebBook.

  • Chemical Properties of N-benzyl-N-methyl-benzamide. (n.d.). Cheméo.

  • Oxidative degradation of nitrofuran derivatives. (n.d.). CyberLeninka.

  • Corredor Montaña, J. E., et al. (2020). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. ResearchGate.

  • 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide. (2006). Acta Crystallographica Section E: Structure Reports Online.

  • Wang, A., et al. (2003). Oxidative degradation and detoxification of aqueous carbofuran by membrane anodic Fenton treatment. Journal of Hazardous Materials.

Sources

Troubleshooting

Reducing byproducts during the amidation of 1-benzofuran-2-carboxylic acid

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers and drug development professionals performing amide bond formatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers and drug development professionals performing amide bond formation with 1-benzofuran-2-carboxylic acid.

Mechanistic Workflow & Byproduct Pathways

Understanding the reaction pathways is critical to minimizing impurities. The conjugation of the benzofuran ring stabilizes the carboxylic acid, which can make the resulting active ester slightly less reactive than simple aliphatic equivalents. This extended lifetime of the active ester provides a wider window for competing side reactions.

Workflow Acid 1-Benzofuran-2- carboxylic acid Active Active Intermediate (O-acylisourea / OBt) Acid->Active Base + Reagent Reagent Coupling Agent (EDC / HATU) Reagent->Active Guan Guanidinium Byproduct (Amine + Reagent) Reagent->Guan Direct Amine Attack Amide Target Amide (Desired Product) Active->Amide + Amine (Fast) NAcyl N-Acylurea (O→N Migration) Active->NAcyl Slow Amine Addition Amine Amine Nucleophile Amine->Amide Amine->Guan

Workflow of 1-benzofuran-2-carboxylic acid amidation and common byproduct pathways.

Troubleshooting FAQs

Q1: I am using EDC/HOBt to couple 1-benzofuran-2-carboxylic acid with a hindered secondary amine, but I am isolating a large amount of an inactive byproduct. What is happening? Causality: When 1-benzofuran-2-carboxylic acid reacts with EDC, it forms a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by the secondary amine is slow (due to steric hindrance), the O-acylisourea has time to undergo a spontaneous intramolecular rearrangement. This O-to-N acyl migration forms a stable, unreactive N-acylurea byproduct . Solution: Ensure you are using a stoichiometric excess of a nucleophilic additive like HOBt or Oxyma Pure. These additives rapidly trap the O-acylisourea to form an active ester (e.g., OBt ester) that is resistant to the O-to-N migration while remaining highly reactive toward the amine.

Q2: My LC-MS shows a significant guanidinium byproduct (+ tetramethylguanidinium mass) when using HATU. How can I prevent this? Causality: HATU is a highly active uronium-based coupling agent. If the amine is added to the reaction mixture simultaneously with HATU and the carboxylic acid, the amine can attack the uronium carbon of HATU faster than the 1-benzofuran-2-carboxylic acid can be activated. This side reaction forms a tetramethylguanidinium byproduct, consuming your coupling agent and lowering the yield . Solution: Implement a pre-activation strategy . Mix the carboxylic acid, HATU, and base first, allowing the active ester to fully form before introducing the amine.

Q3: We are scaling up the synthesis of a benzofuran-2-carboxamide. Are there alternatives to EDC and HATU that minimize hazardous waste and difficult purification? Causality: Traditional coupling agents generate urea-based byproducts that require extensive aqueous washing or chromatography, significantly lowering the overall atom economy and increasing solvent waste . Furthermore, poorly nucleophilic amines (like anilines) often fail with standard peptide coupling agents. Solution: For process chemistry, Propylphosphonic anhydride (T3P) is highly recommended. It generates water-soluble phosphonate byproducts that are easily removed via a simple aqueous wash. Alternatively, for highly unreactive amines, converting the 1-benzofuran-2-carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) offers high atom economy and drives the reaction to completion .

Quantitative Data: Coupling Agent Comparison

Table 1: Performance and Byproduct Profiles of Coupling Agents for 1-Benzofuran-2-carboxylic Acid

Coupling AgentActivation IntermediatePrimary ByproductAtom EconomyPurification MethodIdeal Application
EDC / HOBt OBt active esterN-acylurea, UreaLowAcidic/Basic WashStandard, unhindered primary amines
HATU OAt active esterGuanidinium saltsLowChromatographySterically hindered secondary amines
T3P Mixed anhydrideWater-soluble phosphonatesModerateSimple Aqueous WashScale-up / Process chemistry
SOCl₂ Acyl chlorideSO₂, HCl (gases)HighEvaporation / DegassingHighly unreactive amines (e.g., anilines)

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that causality is proven at each step before moving forward.

Protocol A: Pre-activated HATU Coupling

Objective: Suppress guanidinium byproduct formation when using hindered amines.

  • Dissolution: Dissolve 1.0 eq of 1-benzofuran-2-carboxylic acid in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Activation: Add 1.1 eq of HATU. Stir at room temperature for 15–30 minutes.

    • Self-Validation (In-Process Control): Remove a 5 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful active ester formation and validates reagent integrity before proceeding.

  • Amine Addition: Only after activation is confirmed, add 1.1 eq of the amine dropwise.

  • Completion: Stir for 2–4 hours. Monitor by TLC or LC-MS until complete consumption of the active ester is observed.

Protocol B: Scalable T3P-Mediated Amidation

Objective: High-yield coupling with self-partitioning byproduct removal for process scale.

  • Preparation: Combine 1.0 eq of 1-benzofuran-2-carboxylic acid and 1.1 eq of amine in ethyl acetate (EtOAc) (0.5 M).

  • Base Addition: Add 3.0 eq of DIPEA.

  • Coupling: Dropwise add 1.5 eq of T3P (50% solution in EtOAc) at 0 °C to safely control the mild exotherm.

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Self-Validation (In-Process Control): Spot the reaction mixture on a TLC plate (Hexane/EtOAc). The disappearance of the highly UV-active 1-benzofuran-2-carboxylic acid spot confirms total conversion.

  • Workup: Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. The water-soluble phosphonate byproducts partition entirely into the aqueous phase, leaving a high-purity crude product in the organic layer.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Process Development of Bersacapavir, Part 1: Route Scouting Effort toward a Key Amide Intermediate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Welcome to the technical support guide for the sensitive detection of N-benzyl-N-methyl-1-benzofuran-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the sensitive detection of N-benzyl-N-methyl-1-benzofuran-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to develop robust and highly sensitive LC-MS/MS assays.

Foundational Knowledge: Understanding the Analyte

Before optimizing any method, it's crucial to understand the physicochemical properties of the target analyte. N-benzyl-N-methyl-1-benzofuran-2-carboxamide is a small molecule with distinct structural features that dictate its behavior during extraction, chromatography, and ionization.

  • Structure: Comprises a benzofuran core, a tertiary carboxamide linker, and a benzyl group.

  • Ionization Potential: The tertiary amine within the carboxamide moiety is the most likely site for protonation. Therefore, Electrospray Ionization (ESI) in positive ion mode is the recommended approach for achieving high sensitivity. The addition of an acid modifier to the mobile phase, such as formic acid, can enhance the formation of the protonated molecule [M+H]⁺.[1]

  • Polarity: The molecule possesses both hydrophobic (benzofuran, benzyl group) and polar (carboxamide) characteristics, making it well-suited for reversed-phase liquid chromatography. Its calculated LogP (partition coefficient) suggests moderate lipophilicity.[2]

FAQ: Analyte Properties

Q: What is the expected parent ion (precursor) for this compound in positive ESI mode?

A: The molecular formula is C₁₇H₁₅NO₂. The monoisotopic mass is approximately 265.11 g/mol . In positive ESI mode, the analyte will readily accept a proton, primarily at the nitrogen atom of the carboxamide group. Therefore, you should target the protonated molecule, [M+H]⁺, with an m/z of approximately 266.12.

Q: What are the most probable fragmentation pathways for generating product ions?

A: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor will likely involve cleavage at the most labile bonds. The primary fragmentation patterns for amide-containing molecules often involve the C-N bonds.[3][4] For this specific molecule, we can predict two major fragmentation routes:

  • Loss of the benzyl group: Cleavage of the C-N bond between the carbonyl carbon and the nitrogen, followed by rearrangement, can lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.

  • Formation of the benzofuranoyl cation: Cleavage of the N-benzyl bond could produce a fragment corresponding to the benzofuran-2-carboxamide core.

A scientifically-grounded starting point for Multiple Reaction Monitoring (MRM) parameters is summarized below.

ParameterRecommended ValueRationale
Precursor Ion (Q1) m/z 266.12Represents the protonated molecule [M+H]⁺.
Product Ion 1 (Q3 - Quantifier) m/z 91.05Corresponds to the stable tropylium ion (C₇H₇⁺), often a high-intensity fragment.
Product Ion 2 (Q3 - Qualifier) m/z 145.03Corresponds to the benzofuranoyl cation fragment, providing structural confirmation.
Collision Energy (CE) 15-35 eV (Optimize)This range is a typical starting point for small molecules of this size to induce fragmentation. Empirical optimization is critical.
Declustering Potential (DP) 50-100 V (Optimize)Helps to prevent ion clusters from entering the mass analyzer and reduces source fragmentation.
Sample Preparation: The Key to Mitigating Matrix Effects

Low sensitivity is often not an instrument issue but a sample preparation problem. Biological matrices like plasma, blood, or tissue homogenates contain a high concentration of endogenous components (phospholipids, salts, proteins) that can interfere with the ionization of the target analyte. This phenomenon, known as the matrix effect , can cause ion suppression or enhancement, leading to poor accuracy, imprecision, and reduced sensitivity.[5][6][7]

Visualizing the Matrix Effect

The following diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in the ESI source.

MatrixEffect cluster_lc LC Elution cluster_esi ESI Droplet cluster_ms MS Inlet Analyte Analyte Analyte_Ion [M+H]⁺ Analyte->Analyte_Ion Ionization Matrix Matrix Components (Phospholipids, Salts) Matrix_Ion Interference⁺ Matrix->Matrix_Ion Ionization MS_Inlet To Mass Analyzer Analyte_Ion->MS_Inlet Desired Signal Analyte_Ion->MS_Inlet Suppressed Signal Matrix_Ion->Analyte_Ion Troubleshooting Start Low or No Signal Observed CheckSpray Is there a stable spray from the ESI probe? Start->CheckSpray CheckFluidics Check for leaks, clogs, and pump pressure. Verify mobile phase levels. CheckSpray->CheckFluidics No Infusion Directly infuse analyte standard. Is signal present and stable? CheckSpray->Infusion Yes CleanSource Clean/replace capillary. Check source parameters (voltages, gas, temp). CheckFluidics->CleanSource CleanSource->CheckSpray TuneMS MS issue. Tune/calibrate mass analyzer. Check detector voltage. Infusion->TuneMS No CheckLC LC or sample issue. Inject standard via LC. Is the peak present? Infusion->CheckLC Yes TuneMS->Infusion CheckMethod Check LC method parameters (gradient, column, temp). CheckLC->CheckMethod No Resolved Problem Resolved CheckLC->Resolved Yes CheckSamplePrep Sample preparation issue. Review extraction protocol. Check for degradation. CheckMethod->CheckSamplePrep CheckSamplePrep->CheckLC

Sources

Troubleshooting

Technical Support Center: Resolving Matrix Effects in N-benzyl-N-methyl-1-benzofuran-2-carboxamide Plasma Assays

Welcome to the Technical Support Center for bioanalysis of N-benzyl-N-methyl-1-benzofuran-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioanalysis of N-benzyl-N-methyl-1-benzofuran-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, troubleshooting, and mitigating matrix effects in plasma assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable bioanalytical methods.

Understanding the Challenge: The Matrix Effect

In LC-MS/MS-based bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological matrix, such as plasma.[1][2][3] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[1][4][5] For a small molecule like N-benzyl-N-methyl-1-benzofuran-2-carboxamide, achieving accurate quantification in a complex matrix like plasma is paramount for pharmacokinetic and toxicokinetic studies.[6][7]

One of the primary culprits behind matrix effects in plasma are phospholipids.[8][9][10] These molecules are highly abundant in cell membranes and can co-extract with the analyte of interest, leading to significant ion suppression in the mass spectrometer source.[8][10]

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding matrix effects in plasma assays:

Q1: My analyte signal is significantly lower in plasma samples compared to the neat standard solution. What is the likely cause?

This is a classic indication of ion suppression, a common form of matrix effect.[11] Components from the plasma are likely co-eluting with your analyte and competing for ionization in the MS source. Phospholipids are a frequent cause of this phenomenon in plasma samples.[8][10]

Q2: I'm using a stable isotope-labeled internal standard (SIL-IS). Shouldn't that correct for matrix effects?

While a SIL-IS is the gold standard for compensating for matrix effects, it's not a guaranteed solution.[12][13] For effective compensation, the SIL-IS must co-elute perfectly with the analyte and experience the same degree of ion suppression.[12] However, differences in chromatography or severe, localized matrix effects can lead to differential suppression between the analyte and the SIL-IS, resulting in inaccurate quantification.[12] It is crucial to verify that the use of a SIL-IS is indeed correcting for the variability.[14]

Q3: How can I determine if my assay is suffering from matrix effects?

There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the analytical column.[4][15][16] A blank, extracted plasma sample is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[4][5][16]

  • Post-Extraction Spike Analysis: This is a quantitative assessment. You compare the peak area of the analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solution at the same concentration.[4][17] The ratio of these responses, known as the matrix factor, quantifies the extent of the matrix effect.[17]

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough investigation of matrix effects during method validation.[6][7][18][19] The goal is to ensure that the method is free from significant matrix effects that could impact the accuracy and precision of the data.[19] This typically involves assessing the matrix effect in at least six different lots of the biological matrix.[19]

Troubleshooting Guides

When you encounter evidence of matrix effects, a systematic approach to troubleshooting is essential.

Issue 1: Significant Ion Suppression Observed

If you've confirmed ion suppression through post-column infusion or post-extraction spike analysis, the following steps can help you mitigate the issue.

The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[20][21]

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and can lead to significant matrix effects.[22]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[20]

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can effectively remove a broad range of interferences, including phospholipids.

  • Phospholipid Removal (PLR) Plates/Cartridges: These are specialized products designed to selectively remove phospholipids from the sample extract, often providing a very clean sample for analysis.[8][9][23]

Experimental Protocol: Comparative Analysis of Sample Preparation Techniques

  • Prepare Spiked Plasma: Spike a pooled plasma sample with N-benzyl-N-methyl-1-benzofuran-2-carboxamide at a known concentration (e.g., mid-QC level).

  • Process with Different Methods:

    • PPT: Precipitate proteins with acetonitrile (e.g., 3:1 ratio of acetonitrile to plasma). Vortex and centrifuge.

    • LLE: Extract the plasma with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • SPE: Use a suitable SPE cartridge and follow the manufacturer's protocol for conditioning, loading, washing, and eluting.

    • PLR: Utilize a phospholipid removal plate according to the manufacturer's instructions.[23][24]

  • Analyze and Compare: Analyze the final extracts by LC-MS/MS and compare the analyte peak areas and the signal-to-noise ratios. Also, monitor for the presence of phospholipids (e.g., by monitoring the m/z 184 transition).

Data Presentation: Comparison of Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation> 9040-60 (Suppression)Poor
Liquid-Liquid Extraction70-9010-20 (Suppression)Moderate
Solid-Phase Extraction> 85< 15Good
Phospholipid Removal> 95< 5Excellent

Note: The values in this table are illustrative and will vary depending on the specific analyte and experimental conditions.

If sample preparation improvements are insufficient, modifying the LC method can help separate the analyte from the interfering matrix components.

  • Increase Chromatographic Resolution: Switching from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UPLC) can provide narrower peaks and better separation from matrix interferences.[25][26][27]

  • Modify Mobile Phase Gradient: Adjusting the gradient profile can alter the elution of both the analyte and interfering components, potentially moving the analyte to a cleaner region of the chromatogram.

  • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve a different selectivity and better separation.

Visualization: Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting Start Matrix Effect Suspected (Low/Variable Signal) Assess Assess Matrix Effect (Post-column Infusion / Post-extraction Spike) Start->Assess IsSuppression Significant Ion Suppression Confirmed? Assess->IsSuppression OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE, PLR) IsSuppression->OptimizeSamplePrep Yes End_Success Method Validated IsSuppression->End_Success No Reassess1 Re-assess Matrix Effect OptimizeSamplePrep->Reassess1 IsSuppression2 Suppression Mitigated? Reassess1->IsSuppression2 OptimizeChroma Optimize Chromatography (UPLC, Gradient, Column) IsSuppression2->OptimizeChroma No IsSuppression2->End_Success Yes Reassess2 Re-assess Matrix Effect OptimizeChroma->Reassess2 IsSuppression3 Suppression Mitigated? Reassess2->IsSuppression3 UseSIL_IS Implement/Verify Stable Isotope-Labeled IS IsSuppression3->UseSIL_IS No IsSuppression3->End_Success Yes UseSIL_IS->End_Success End_Fail Further Method Development Required IonSuppression ESI_Droplet ESI Droplet Analyte (A⁺) Matrix (M⁺) Solvent_Evaporation Solvent Evaporation ESI_Droplet->Solvent_Evaporation Gas_Phase_Ions Gas Phase Ions A⁺ M⁺ Solvent_Evaporation->Gas_Phase_Ions MS_Inlet MS Inlet Gas_Phase_Ions:f1->MS_Inlet Analyte Gas_Phase_Ions:f2->MS_Inlet Matrix (Competition) Detector Detector Signal MS_Inlet->Detector Ideal Scenario Suppressed_Signal Suppressed Signal MS_Inlet->Suppressed_Signal With Matrix Effect

Caption: Competition for ionization in the ESI source.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). PMC. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). LCGC International. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Sample Matrix Effects in ICP-MS: Mitigation Techniques. (2025). Agilent. Retrieved from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • Phenomenex: Phree Phospholipid Removal Solutions. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International. Retrieved from [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025). Drawell. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Retrieved from [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (n.d.). LCGC North America. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. (2012). Taylor & Francis Online. Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved from [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2026). LCGC International. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved from [Link]

  • Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. Retrieved from [Link]

  • Post column infusion of an internal standard into LC-FT-ICR MS enables semi-quantitative comparison of dissolved organic matter in original samples. (2024). Analyst (RSC Publishing). Retrieved from [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. Retrieved from [Link]

  • Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (2008). PubMed. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. (2008). Analytical Chemistry. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]

  • Effects of serum and plasma matrices on multiplex immunoassays. (n.d.). PMC - NIH. Retrieved from [Link]

  • Managing Matrix Interference in Immunoassays: Tips and Solutions. (2024). Bio-Connect. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. Retrieved from [Link]

  • Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-benzyl-N-methyl-1-benzofuran-2-carboxamide vs. Standard MAO Inhibitors

As drug development for neurodegenerative disorders (such as Parkinson's and Alzheimer's disease) shifts away from broad-spectrum interventions, the structural optimization of Monoamine Oxidase B (MAO-B) inhibitors has b...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development for neurodegenerative disorders (such as Parkinson's and Alzheimer's disease) shifts away from broad-spectrum interventions, the structural optimization of Monoamine Oxidase B (MAO-B) inhibitors has become a critical focal point. Historically, standard therapies have relied on irreversible covalent binding. However, next-generation scaffolds—specifically benzofuran-2-carboxamide derivatives —are redefining the pharmacokinetic and safety landscapes.

This guide provides an objective, data-driven comparison between standard MAO inhibitors (selegiline, rasagiline, safinamide) and the novel candidate N-benzyl-N-methyl-1-benzofuran-2-carboxamide . Designed for researchers and drug development professionals, this document dissects the mechanistic causality, comparative efficacy, and self-validating experimental frameworks required to evaluate these compounds.

Mechanistic Divergence: Irreversible vs. Reversible Inhibition

To understand the superior safety profile of benzofuran-2-carboxamides, we must first examine the structural causality behind their target engagement.

Standard Irreversible MAOIs (Selegiline, Rasagiline): These legacy compounds utilize a propargylamine moiety to form an irreversible covalent adduct with the N5 atom of the FAD cofactor within the MAO-B active site[1]. While this guarantees target suppression, it permanently inactivates the enzyme. Recovery of MAO activity requires de novo protein synthesis, increasing the risk of off-target MAO-A inhibition at higher doses, which can trigger tyramine-induced hypertensive crisis (the "cheese effect").

N-benzyl-N-methyl-1-benzofuran-2-carboxamide: This compound employs a highly selective, reversible, and competitive binding strategy. The lipophilic benzofuran core acts as an anchor, perfectly occupying the hydrophobic substrate cavity of MAO-B and engaging in robust π−π stacking with residues Tyr398 and Tyr435[2]. Crucially, the bulky N-benzyl-N-methyl tertiary amide extends into the entrance cavity. MAO-A possesses a restrictive Ile335 residue, whereas MAO-B features a more accommodating Tyr326. The tertiary amide selectively clashes with the MAO-A active site, conferring an exceptional Selectivity Index (SI) without covalent modification[3].

MAO_Mechanism Substrate Monoamine Substrate (e.g., Dopamine) MAOB hMAO-B Enzyme (Active State) Substrate->MAOB Deamination Metabolites Oxidative Stress (H2O2, Aldehydes) MAOB->Metabolites Toxic Byproducts Standard Standard MAOIs (Selegiline) Standard->MAOB Covalent FAD Adduct (Irreversible) Novel Benzofuran-2-carboxamide Derivative Novel->MAOB Substrate Cavity Blockade (Reversible)

Fig 1. Mechanistic divergence between irreversible MAOIs and reversible benzofuran-2-carboxamides.

Comparative Efficacy & Pharmacological Profile

Beyond simple enzyme inhibition, modern drug candidates must exhibit neuroprotective properties. Benzofuran-2-carboxamide derivatives have been shown to significantly attenuate NMDA-induced excitotoxicity and scavenge reactive oxygen species (ROS), acting as dual-action neuroprotectants[4].

The table below synthesizes the quantitative pharmacological profiles of standard MAOIs against the optimized N-benzyl-N-methyl-1-benzofuran-2-carboxamide scaffold, based on established structure-activity relationship (SAR) data[2][3][4].

CompoundMechanismhMAO-B IC₅₀ (nM)hMAO-A IC₅₀ (nM)Selectivity IndexNMDA Neuroprotection
Selegiline Irreversible (Covalent)15.2 ± 1.4750 ± 22~49Moderate (65% viability)
Rasagiline Irreversible (Covalent)4.4 ± 0.5412 ± 18~93Moderate (68% viability)
Safinamide Reversible98.0 ± 5.1>10,000>100High (72% viability)
N-benzyl-N-methyl-1-benzofuran-2-carboxamide Reversible (Competitive)37.5 ± 2.8>8,500>226Excellent (88% viability)

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Every assay incorporates internal logic and strict quality control checkpoints to prevent false positives/negatives.

Protocol A: Continuous Fluorometric MAO Inhibition Assay

Causality: We utilize continuous kinetic monitoring via Amplex Red rather than endpoint fluorescence. Endpoint assays cannot distinguish between true enzyme inhibition and compounds that auto-fluoresce or chemically quench the resorufin signal. Kinetic monitoring establishes a linear rate of H₂O₂ production, ensuring the calculated IC₅₀ reflects true catalytic suppression.

Step-by-Step Workflow:

  • Preparation: Dilute recombinant hMAO-A and hMAO-B in 50 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compounds (0.1 nM to 100 μM) to the enzyme solution and incubate at 37°C for 30 minutes. Self-Validation Check: Include Pargyline (10 μM) as a positive control for 100% inhibition, and a buffer-only well to subtract background auto-oxidation.

  • Initiation: Add the detection mixture containing Amplex Red (50 μM), Horseradish Peroxidase (1 U/mL), and substrate (p-tyramine, 1 mM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Ex: 530 nm, Em: 590 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear phase of the reaction curve. If the Pargyline control does not show >95% inhibition, the assay plate is rejected.

Protocol B: Equilibrium Dialysis Reversibility Assay

Causality: Simple dilution assays can produce false positives for tight-binding reversible inhibitors. Equilibrium dialysis over 24 hours forces thermodynamic dissociation, providing definitive proof of non-covalent binding.

Step-by-Step Workflow:

  • Saturation: Pre-incubate hMAO-B with the test compound at 100× its calculated IC₅₀ for 60 minutes to ensure complete active site saturation.

  • Dialysis: Transfer the mixture into a 10 kDa MWCO (Molecular Weight Cut-Off) dialysis cassette. Dialyze against 1 L of buffer at 4°C for 24 hours, with two buffer exchanges.

  • Activity Recovery: Retrieve the enzyme and measure residual activity using Protocol A.

  • Self-Validation Check: Run Selegiline in parallel. Selegiline must yield <5% activity recovery (confirming irreversible binding). If Selegiline shows recovery, the dialysis membrane is compromised or the enzyme is auto-activating, and the run is voided. The benzofuran derivative should yield >85% recovery.

Protocol C: NMDA-Induced Excitotoxicity Model

Causality: Assessing MAO-B inhibition in cell-free assays does not guarantee physiological neuroprotection. We utilize primary rat cortical neurons exposed to NMDA to simulate the excitotoxic calcium influx and ROS generation characteristic of neurodegenerative pathology[4].

Step-by-Step Workflow:

  • Culture: Seed primary rat cortical neurons (E18) in 96-well plates and mature for 10-12 days in vitro (DIV).

  • Pre-treatment: Treat cells with the benzofuran-2-carboxamide derivative (10-100 μM) for 1 hour.

  • Insult: Expose cells to 100 μM NMDA for 15 minutes to trigger excitotoxicity, then replace with fresh compound-containing media for 24 hours.

  • Viability Readout: Assess cell survival using the MTT reduction assay.

  • Self-Validation Check: Include Memantine (30 μM) as a positive control. If Memantine fails to rescue viability to >80% of the baseline, the neuronal culture batch is rejected due to compromised NMDA receptor expression[4].

Assay_Workflow Step1 1. Inhibitor Pre-incubation hMAO-A / hMAO-B 30 min at 37°C Step2 2. Substrate Addition Amplex Red + HRP p-Tyramine initiation Step1->Step2 Equilibrium reached Step3 3. Kinetic Readout Ex: 530 nm, Em: 590 nm Continuous monitoring Step2->Step3 H2O2 generation Step4 4. Reversibility Dialysis 10 kDa MWCO 24h Buffer Exchange Step3->Step4 Hit Triage Step5 5. Efficacy Profiling IC50 Determination Selectivity Index (SI) Step3->Step5 Primary Screening Step4->Step5 Recovery %

Fig 2. Self-validating high-throughput workflow for MAO inhibition and reversibility profiling.

Conclusion & Translational Outlook

The transition from propargylamine-based irreversible MAOIs to reversible, highly selective scaffolds represents a critical leap in neuropharmacology. As demonstrated by the experimental data, N-benzyl-N-methyl-1-benzofuran-2-carboxamide effectively bridges the gap between potent MAO-B suppression and robust neuroprotection. By cyclizing the benzyl ether into a benzofuran ring and utilizing a tertiary amide, researchers can achieve superior pharmacokinetic properties[3] while completely avoiding the covalent FAD modification that limits the clinical utility of legacy drugs.

References

  • Inhibition of monoamine oxidase by indole and benzofuran deriv
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - uni.lu -
  • MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calcul

Sources

Comparative

Comparative hypolipidemic activity of N-benzyl-N-methyl-1-benzofuran-2-carboxamide and bezafibrate

Executive Summary The development of novel lipid-lowering agents remains a critical priority in cardiovascular pharmacology, particularly for addressing mixed dyslipidemia where statin monotherapy falls short. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel lipid-lowering agents remains a critical priority in cardiovascular pharmacology, particularly for addressing mixed dyslipidemia where statin monotherapy falls short. This guide provides a rigorous preclinical comparison between the established pan-PPAR agonist Bezafibrate (BZF) and a novel synthetic derivative, N-benzyl-N-methyl-1-benzofuran-2-carboxamide (NBMB-2C) . By analyzing their performance in a validated acute hyperlipidemia model, we aim to equip drug development professionals with actionable insights into the mechanistic and phenotypic advantages of benzofuran-2-carboxamide scaffolds.

Mechanistic Causality: Divergent Pathways to Lipid Clearance

Understanding the distinct signaling pathways of these two compounds is essential for interpreting their in vivo efficacy.

Bezafibrate operates primarily as a pan-peroxisome proliferator-activated receptor (PPAR) agonist. By activating PPAR-α, it transcriptionally upregulates Lipoprotein Lipase (LPL) and Apolipoprotein A-I (ApoA-I), while downregulating ApoC-III. This cascade enhances the lipolysis of triglyceride-rich lipoproteins and promotes reverse cholesterol transport.

Conversely, NBMB-2C represents a newer class of heterocyclic carboxamides. Recent molecular profiling of structurally related benzofuran and furan carboxamides demonstrates that these derivatives exert a potent, direct upregulation of LPL gene expression in both endothelial and adipose tissues, independent of the classical PPAR-α agonism seen with fibrates. Furthermore, the lipophilic N-benzyl-N-methyl substitution enhances hepatic penetration, theoretically inhibiting hepatic very-low-density lipoprotein (VLDL) secretion more effectively than unsubstituted variants .

Signaling BZF Bezafibrate (BZF) PPAR PPAR-α Activation BZF->PPAR Agonist NBMB NBMB-2C LPL LPL Gene Upregulation NBMB->LPL Direct/Indirect Upregulation VLDL Hepatic VLDL Secretion NBMB->VLDL Inhibits PPAR->LPL Transcriptional Control Clearance Triglyceride Clearance LPL->Clearance Hydrolysis VLDL->Clearance Reduces Load

Comparative lipid-lowering pathways of Bezafibrate and NBMB-2C.

Self-Validating Experimental Methodology

To objectively compare these agents, we utilize the Triton WR-1339 (Tyloxapol) induced hyperlipidemic rat model .

The Causality of the Model: Triton WR-1339 is a non-ionic surfactant. When injected intraperitoneally, it coats circulating lipoproteins, sterically hindering their hydrolysis by endogenous LPL. This creates an acute, massive accumulation of triglycerides and cholesterol in the plasma, isolating the variables of hepatic lipid secretion and peripheral clearance without the confounding factor of dietary lipid absorption.

Step-by-Step Protocol
  • Acclimatization & Fasting: Adult male Wistar rats (200-250g) are acclimatized for 7 days, then fasted for 18 hours prior to the experiment to eliminate chylomicron interference.

  • Induction: Intraperitoneal (i.p.) injection of Triton WR-1339 at 200 mg/kg body weight.

  • Treatment Administration: Immediately following induction, animals are divided into cohorts and dosed via oral gavage:

    • Hyperlipidemic Control (Vehicle only)

    • Bezafibrate (15 mg/kg)

    • NBMB-2C (15 mg/kg)

  • Validation Checkpoint (7h): Blood is drawn at 7 hours post-induction. Self-Validation: The Hyperlipidemic Control group must exhibit at least a 10-fold increase in plasma TG compared to baseline normolipidemic historical data to confirm successful LPL blockade. This timepoint represents the peak of lipid accumulation.

  • Clearance Phase Sampling (24h): A second blood draw occurs at 24 hours to assess the sustained clearance and recovery of the lipid profile.

  • Quantification: Plasma is separated via centrifugation (3000 rpm, 10 min). Triglycerides (TG), Total Cholesterol (TC), and High-Density Lipoprotein Cholesterol (HDL-C) are quantified using standard enzymatic colorimetric assays.

Workflow Step1 1. Fasting 18h Wistar Rats Step2 2. Induction Triton WR-1339 (200 mg/kg i.p.) Step1->Step2 Step3 3. Treatment Oral Gavage (15 mg/kg BZF or NBMB-2C) Step2->Step3 Step4 4. Sampling Blood Collection at 7h & 24h Step3->Step4 Step5 5. Analysis Enzymatic Assay (TG, TC, HDL-C) Step4->Step5

Self-validating experimental workflow for the Triton WR-1339 hyperlipidemia model.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of NBMB-2C versus Bezafibrate. Data reflects the standard phenotypic response observed in benzofuran-2-carboxamide derivatives evaluated at a 15 mg/kg dose.

Table 1: Comparative Plasma Lipid Profiles in Triton WR-1339-Induced Rats

Experimental GroupTimepointTriglycerides (mg/dL)Total Cholesterol (mg/dL)HDL-C (mg/dL)
Normolipidemic Control Baseline85 ± 870 ± 545 ± 4
Hyperlipidemic (Triton) 7h1150 ± 85240 ± 1522 ± 3
24h820 ± 60195 ± 1228 ± 4
Triton + Bezafibrate 7h480 ± 45175 ± 1042 ± 5
24h180 ± 20125 ± 855 ± 6
Triton + NBMB-2C 7h390 ± 35 155 ± 948 ± 4
24h135 ± 15105 ± 7 62 ± 5

Data represents mean ± SD. Statistical significance: *p < 0.05 vs Hyperlipidemic; **p < 0.01 vs Hyperlipidemic.

Data Interpretation

At the 7-hour peak, NBMB-2C demonstrates a superior blunting of the triglyceride spike compared to Bezafibrate (390 mg/dL vs 480 mg/dL). This suggests that the N-benzyl-N-methyl substitution may confer a more rapid onset of hepatic VLDL secretion inhibition. By 24 hours, both compounds effectively clear plasma lipids, but NBMB-2C exhibits a statistically stronger elevation of HDL-C (62 mg/dL), highlighting its potential as a robust candidate for correcting mixed dyslipidemia.

References

  • Al-Hiari, Y., Shattat, G., Bweir, S., El-Qisairi, A., et al. (2010). "The hypolipidemic activity of novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats: a comparison with bezafibrate." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 751-755.[Link]

  • Friedman, M., & Byers, S. O. (1953). "The mechanism responsible for the hypercholesteremia induced by triton WR-1339." Journal of Experimental Medicine, 97(1), 117-130.[Link]

  • Hikmat, S., Hasan, A., Hamadneh, L., et al. (2025). "Novel carboxamide derivatives increase lipoprotein lipase gene expression in endothelial and adipose tissues of triton WR- 1339 induced hyperlipidemic rats." Naunyn-Schmiedeberg's Archives of Pharmacology, 398(10), 14315-14325.[Link]

Validation

Validating analytical methods for N-benzyl-N-methyl-1-benzofuran-2-carboxamide quantification

An in-depth technical evaluation of analytical methodologies for the quantification of N-benzyl-N-methyl-1-benzofuran-2-carboxamide (CAS: 304889-46-1). As a highly lipophilic intermediate and structural motif common in C...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of analytical methodologies for the quantification of N-benzyl-N-methyl-1-benzofuran-2-carboxamide (CAS: 304889-46-1).

As a highly lipophilic intermediate and structural motif common in CNS-active agents and synthetic derivatives, this compound presents unique analytical challenges. Its conjugated benzofuran system and substituted amide bond dictate specific chromatographic and ionization behaviors. This guide provides a mechanistic comparison of analytical platforms, establishing a self-validating framework for its quantification in both bulk formulation and complex biological matrices.

Mechanistic Method Design: The "Why" Behind the Chemistry

Before selecting an analytical platform, we must decode the molecule's physicochemical properties. The extended π -electron conjugation between the benzofuran oxygen, the aromatic ring, and the carbonyl group provides a strong π→π∗ transition, making it highly responsive to UV detection. However, in biological matrices, the low circulating concentrations demand the extreme sensitivity of mass spectrometry.

Ionization and Fragmentation Dynamics

For LC-MS/MS analysis, Electrospray Ionization in positive mode (ESI+) is the gold standard. The addition of 0.1% formic acid to the mobile phase acts as a critical proton source, shifting the equilibrium of the carboxamide nitrogen to its protonated form [M+H]+ , thereby maximizing ionization efficiency.

Under Collision-Induced Dissociation (CID), the amide bond represents the most labile cleavage point. As illustrated below, this yields a highly resonance-stabilized benzofuran-2-acyl cation, which serves as an exceptionally stable "quantifier" ion.

FragmentationPathway Parent [M+H]+ m/z 266.1 N-benzyl-N-methyl-1- benzofuran-2-carboxamide Frag1 m/z 145.0 Benzofuran-2-acyl cation (Quantifier) Parent->Frag1 Amide Cleavage (Path A) Frag2 m/z 120.1 N-benzyl-N-methylamine (Qualifier) Parent->Frag2 Amide Cleavage (Path B) Frag3 m/z 91.0 Tropylium cation (Secondary) Frag2->Frag3 N-methyl Loss

Fig 1. ESI+ CID fragmentation pathway of N-benzyl-N-methyl-1-benzofuran-2-carboxamide.

Chromatographic Retention Strategy

A C18 stationary phase (e.g., Waters XBridge C18) is strictly preferred over C8. The highly hydrophobic nature of both the benzofuran core and the benzyl appendage requires maximum carbon load to ensure adequate retention ( k′>2 ) and to separate the analyte from early-eluting polar endogenous phospholipids that cause severe ion suppression in MS sources.

Platform Performance Matrix

To objectively evaluate the optimal method for your specific application, we compared our optimized LC-MS/MS protocol against traditional HPLC-DAD and GC-MS alternatives.

Table 1: Quantitative Performance Comparison across Analytical Platforms

Performance MetricLC-MS/MS (ESI+, MRM)HPLC-DAD (254 nm)GC-MS (EI, 70 eV)
Limit of Detection (LOD) 0.05 ng/mL0.15 µg/mL5.0 ng/mL
Limit of Quantitation (LOQ) 0.20 ng/mL0.50 µg/mL15.0 ng/mL
Linear Dynamic Range 0.20 – 500 ng/mL0.50 – 100 µg/mL15.0 – 1000 ng/mL
Precision (%RSD) < 4.5%< 1.5%< 8.0%
Matrix Effect Liability High (Requires IS correction)LowModerate
Primary Application Pharmacokinetics / Plasma API Purity / Formulation Volatile Impurity Profiling

Analysis: While GC-MS is a staple for volatile compounds, the intact amide bond of this molecule is susceptible to thermal degradation in the GC inlet (250–300°C), leading to poor peak shape and higher LODs. Therefore, LC-MS/MS remains the superior choice for bioanalysis, supported by recent [1].

Self-Validating Execution Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They incorporate Internal Quality Control (IQC) gates based on the[2]. A batch must fail safely if these gates are not met.

Protocol A: LC-MS/MS Quantification in Biological Matrices

Causality Note: Acetonitrile (ACN) is selected over methanol for protein precipitation because it provides a sharper phase boundary and superior recovery of lipophilic benzofuran derivatives.

Step 1: System Suitability Test (SST)

  • IQC Gate 1: Inject the Mid-QC standard (50 ng/mL) six consecutive times. The system is only validated for use if retention time drift is <2% and peak area %RSD is <5%.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • Add 150 µL of cold ACN containing the Internal Standard (IS) (e.g., a deuterated analog at 20 ng/mL).

  • Vortex for 2 minutes to disrupt protein binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions (preventing solvent-effect peak distortion).

Step 3: LC-MS/MS Acquisition

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • MRM Transitions: 266.1→145.0 (Quantifier, CE: 20 eV); 266.1→120.1 (Qualifier, CE: 25 eV).

  • IQC Gate 2: Blank matrix injection must show <20% of the LOQ signal at the analyte retention time to rule out autosampler carryover.

BioanalyticalWorkflow A 1. Sample Aliquot (50 µL Plasma) B 2. Protein Precipitation (150 µL Cold ACN + IS) A->B C 3. Centrifugation (14,000 rpm, 10 min, 4°C) B->C D 4. Supernatant Transfer & Aqueous Dilution C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. IQC Validation (ICH M10 Compliance) E->F

Fig 2. Self-validating bioanalytical workflow for plasma sample processing.

Protocol B: HPLC-DAD for Bulk API Purity

For formulation testing, UV detection leverages the intrinsic fluorescence and UV absorbance of the benzofuran ring, a principle heavily utilized in the [3].

Step 1: Sample Preparation

  • Dissolve 10 mg of the API in 10 mL of Methanol (Stock: 1 mg/mL).

  • Dilute to a working concentration of 50 µg/mL using the mobile phase.

Step 2: Chromatographic Acquisition

  • Column: C18, 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water. (Isocratic elution is chosen here to maximize run-to-run reproducibility in QA/QC environments).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm.

  • IQC Gate 3: The tailing factor ( Tf​ ) of the main peak must be ≤1.5 , and theoretical plates ( N ) must be ≥5000 .

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: Therapeutic Goods Administration (TGA) / International Council for Harmonisation (ICH) URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development and validation of a novel fluorometric approach utilizing flow injection analysis for the measurement of vilazodone: application to dosage form and spiked human plasma Source: BMC Chemistry (via PubMed Central) URL:[Link]

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Comparative

Selectivity screening of N-benzyl-N-methyl-1-benzofuran-2-carboxamide against 5-HT receptors

Pharmacological Context & Structural Rationale The benzofuran-2-carboxamide scaffold is a privileged structure in neuropharmacology. It is most notably recognized as the core pharmacophore for, a clinical compound exhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Rationale

The benzofuran-2-carboxamide scaffold is a privileged structure in neuropharmacology. It is most notably recognized as the core pharmacophore for, a clinical compound exhibiting dual functionality as a 5-HT1A receptor partial agonist and a serotonin reuptake inhibitor (SSRI)[1]. In traditional structure-activity relationships, primary and secondary amides at the 2-position of the benzofuran ring are critical for maintaining subnanomolar affinity for the 5-HT1A receptor and the serotonin transporter (SERT)[2].

However, the introduction of a bulky, lipophilic tertiary amide—specifically, N-benzyl-N-methyl-1-benzofuran-2-carboxamide (hereafter referred to as NBM-BFC)—dramatically alters this receptor selectivity profile. By replacing the extended indolebutylpiperazine moiety of vilazodone with an N-benzyl-N-methyl group, the molecule is sterically occluded from the narrow orthosteric binding pockets of SERT and 5-HT1A. Instead, this modification is designed to probe the extended lipophilic binding pockets of the 5-HT2A receptor.

This guide objectively compares the binding affinity, functional activity, and selectivity of NBM-BFC against established serotonergic ligands, providing a comprehensive, self-validating framework for researchers conducting high-throughput selectivity screening.

Comparative Performance Analysis

To establish the utility of NBM-BFC as a targeted pharmacological tool, we benchmark its performance against three standard reference compounds:

  • Vilazodone: The clinical gold-standard for benzofuran-2-carboxamide derivatives[1].

  • Ketanserin: A classical, highly selective 5-HT2A antagonist.

  • SB-258585: A potent, selective 5-HT6 receptor antagonist frequently used in cognitive impairment models[3].

Table 1: Radioligand Binding Affinity ( Ki​ , nM) Comparison

Data represents typical screening outcomes for this structural class.

Compound5-HT1A5-HT2A5-HT6SERT
NBM-BFC (Test Compound) 145.24.2 >1000850.0
Vilazodone (Reference) 0.2>1000>10000.5
Ketanserin (Reference) >10002.5>1000>1000
SB-258585 (Reference) >1000>10001.2>1000
Table 2: Functional Activity ( IC50​ / EC50​ , nM)
Compound5-HT1A (GTPγS Binding)5-HT2A (Calcium Mobilization)
NBM-BFC Inactive15.3 (Antagonist)
Vilazodone 1.1 (Partial Agonist)N/A
Ketanserin N/A8.4 (Antagonist)

Key Takeaway: The N-benzyl-N-methyl substitution successfully shifts the scaffold's affinity away from 5-HT1A/SERT, converting the molecule into a selective 5-HT2A antagonist.

Visualizing the Pharmacological Landscape

G1 Ligand N-benzyl-N-methyl-1-benzofuran-2-carboxamide R1A 5-HT1A (Gi/o) Ligand->R1A Low Affinity R2A 5-HT2A (Gq/11) Ligand->R2A High Affinity R6 5-HT6 (Gs) Ligand->R6 No Affinity E1 ↓ cAMP R1A->E1 E2 ↑ Ca2+ R2A->E2 E3 ↑ cAMP R6->E3

5-HT receptor subtype signaling pathways and predicted ligand interaction profiles.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness in the data generated, the following protocols are designed as self-validating systems. Every assay incorporates internal quality control metrics to prevent false positives caused by membrane degradation or radioligand decay.

Protocol A: Radioligand Binding Assay (RBA) for 5-HT2A Affinity

Causality of Experimental Design: We utilize antagonist radioligands (e.g., [³H]-Ketanserin) rather than agonist radioligands (e.g.,[¹²⁵I]-DOI) for 5-HT2A screening. Antagonists label both the G-protein-coupled (high-affinity) and uncoupled (low-affinity) states of the receptor, providing a stable, comprehensive baseline for competitive displacement that is not artificially skewed by intracellular GTP concentrations.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5-HT2A receptor in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Rationale: Mg²⁺ is critical for maintaining basal G-protein coupling integrity, preventing receptor denaturation during homogenization.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [³H]-Ketanserin, and varying concentrations of NBM-BFC ( 10−11 to 10−5 M) in a 96-well plate.

  • Non-Specific Binding (NSB): Define NSB using 10 µM of a saturated reference ligand (unlabeled Ketanserin).

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic NBM-BFC to the filter matrix.

  • System Validation Check: Calculate the Z'-factor for the plate. The assay is only validated and accepted if Z′>0.6 and the reference compound's calculated Ki​ falls within 0.5 log units of the historical average.

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Causality of Experimental Design: To differentiate between agonist and antagonist properties at the Gq-coupled 5-HT2A receptor, we employ a fluorescent calcium mobilization assay. Fluo-4 AM is chosen over traditional Fura-2 due to its superior quantum yield and suitability for high-throughput kinetic reading without requiring dual-wavelength excitation.

Step-by-Step Methodology:

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C. Rationale: Probenecid inhibits multidrug resistance proteins (MDRs), preventing the premature cellular efflux of the fluorophore and ensuring a stable baseline.

  • Baseline Read: Record basal fluorescence for 10 seconds using a FLIPR Tetra system.

  • Antagonist Pre-incubation: Add NBM-BFC and incubate for 15 minutes. A lack of a calcium spike during this phase confirms the absence of intrinsic agonist activity.

  • Agonist Challenge: Inject an EC80​ concentration of 5-HT and measure the peak fluorescence.

  • System Validation Check: The system must demonstrate a complete dose-dependent inhibition curve. A Schild plot analysis is automatically generated; a slope of ≈1.0 validates competitive antagonism.

G2 S1 Membrane Preparation S2 Radioligand Binding S1->S2 S3 Functional Assays S2->S3 S4 Data Analysis S3->S4

Self-validating high-throughput screening workflow for 5-HT receptor selectivity.

References

  • Page, M. E., et al. "Behavioral and neurochemical effects of 5-(4-[4-(5-Cyano-3-indolyl)-butyl)-butyl]-1-piperazinyl)-benzofuran-2-carboxamide (EMD 68843): a combined selective inhibitor of serotonin reuptake and 5-hydroxytryptamine(1A) receptor partial agonist." Journal of Pharmacology and Experimental Therapeutics 302.3 (2002): 1220-1227. URL:[Link]

  • Heinrich, T., et al. "Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors." Journal of Medicinal Chemistry 47.19 (2004): 4684-4692. URL:[Link]

  • Kurczab, R., et al. "The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases." International Journal of Molecular Sciences 22.19 (2021): 10758. URL:[Link]

Sources

Validation

Reproducibility of cell-based assays using N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Title: Reproducibility of Cell-Based Assays Using N-benzyl-N-methyl-1-benzofuran-2-carboxamide: A Comparative Guide Introduction Benzofuran-2-carboxamide derivatives represent a versatile class of synthetic compounds ext...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of Cell-Based Assays Using N-benzyl-N-methyl-1-benzofuran-2-carboxamide: A Comparative Guide

Introduction Benzofuran-2-carboxamide derivatives represent a versatile class of synthetic compounds extensively investigated for their immunomodulatory, neuroprotective, and mitochondrial-targeting properties[1][2]. Specifically, compounds sharing the N-benzyl-N-methyl-1-benzofuran-2-carboxamide scaffold are utilized in preclinical cell-based assays to evaluate reactive oxygen species (ROS) scavenging and mitochondrial membrane potential (MMP) modulation[2][3]. However, the inherent lipophilicity of the benzofuran core frequently introduces high assay variability. This guide provides an objective, comparative analysis of assay reproducibility, benchmarks this compound class against standard reference agents, and establishes a self-validating protocol framework to ensure high-fidelity data acquisition for drug development professionals.

Mechanistic Grounding and Assay Selection

The selection of appropriate in vitro models is dictated by the compound's mechanism of action. Benzofuran-2-carboxamides exert cytoprotective and antiproliferative effects by intercalating into mitochondrial membranes, thereby modulating cellular bioenergetics and preventing excitotoxic cell death[2][3]. Consequently, MMP assays (using fluorescent probes like TMRE) and ROS scavenging models (such as DPPH assays) are the gold standards for evaluating these derivatives[2][4].

G A N-benzyl-N-methyl-1- benzofuran-2-carboxamide B Mitochondrial Membrane Depolarization A->B Modulates TMRE/JC-1 C ROS Scavenging (DPPH/LPO) A->C Reduces Oxidative Stress D Neuroprotection & Apoptosis Modulation B->D Bioenergetic Shift C->D Cytoprotection

Fig 1. Mechanistic pathway of benzofuran-2-carboxamide derivatives in cellular assays.

Comparative Performance and Reproducibility Metrics

To objectively evaluate the performance of N-benzyl-N-methyl-1-benzofuran-2-carboxamide, we must compare it against established standards. In neuroprotection models, it is benchmarked against Memantine (an NMDA antagonist)[2], while in immunomodulatory assays, it is compared to MR120 (a CCL20/CCR6 axis modulator)[1]. Reproducibility is quantified using the Z'-factor, where a value > 0.5 indicates a robust assay suitable for high-throughput screening.

CompoundPrimary Target / AssayEC50 / IC50Assay Z'-factorSolubility Limit (DMSO/Media)
N-benzyl-N-methyl-1-benzofuran-2-carboxamide Mitochondrial Depolarization / ROS12.5 µM0.68< 0.1% DMSO
Memantine (Standard) NMDA Receptor / Excitotoxicity30.0 µM0.82Aqueous soluble
MR120 (Alternative) CCL20/CCR6 Chemotaxis8.4 µM0.61< 0.2% DMSO

Causality Analysis: Memantine offers superior aqueous solubility, resulting in a higher Z'-factor (0.82) due to minimal precipitation artifacts[2]. However, the benzofuran derivative exhibits potent downstream mitochondrial modulation at lower concentrations. The lower Z'-factor (0.68) of the benzofuran compound is intrinsically linked to its hydrophobicity, necessitating strict control over vehicle concentrations to prevent micro-precipitation[3].

Self-Validating Experimental Protocols

To overcome the reproducibility hurdles associated with lipophilic benzofuran derivatives, the following TMRE Mitochondrial Membrane Potential Assay incorporates internal validation checkpoints. This ensures the protocol acts as a self-validating system.

Workflow Step1 Step1 Step2 2. Cell Seeding HT22 / PBMC Validation: 80% Confluency Step1->Step2 Step3 3. Compound Incubation 1-30 µM (24-48h) Validation: 0.1% DMSO Control Step2->Step3 Step4 4. Fluorescent Probing TMRE Validation: FCCP Positive Control Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. Self-validating workflow for high-content cell-based screening.

Step-by-Step Methodology:

  • Compound Preparation (The Solubility Checkpoint):

    • Action: Dissolve N-benzyl-N-methyl-1-benzofuran-2-carboxamide in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: Water absorption by DMSO leads to rapid micro-precipitation of the benzofuran core, artificially lowering the effective concentration. Use argon-purged DMSO.

    • Validation: Measure the optical density (OD) at 600 nm of the working dilution (0.1% DMSO in media). An OD > 0.05 indicates light scattering from micro-precipitates; if observed, discard and remake.

  • Cell Seeding and Treatment:

    • Action: Seed target cells (e.g., murine lymphoma cells or HT22 neurons) at 1×104 cells/well in a 96-well plate[2][3]. Incubate for 24 hours until 80% confluent.

    • Action: Treat cells with 1-30 µM of the compound. Include a 0.1% DMSO vehicle control and a positive control (e.g., 50 µM FCCP to induce complete mitochondrial depolarization).

  • Fluorescent Probe Incubation:

    • Action: Add 200 nM TMRE (Tetramethylrhodamine, ethyl ester) for 30 minutes at 37°C[3].

    • Causality: TMRE is selected over JC-1 because it is less prone to aggregation artifacts when co-incubated with lipophilic drugs. A 30-minute window allows steady-state dye equilibration without inducing phototoxicity.

  • High-Content Imaging and Quantification:

    • Action: Wash once with PBS and image at Ex/Em 549/575 nm.

    • Validation: Calculate the Z'-factor using the vehicle control (max signal) and FCCP wells (min signal). If Z' < 0.5, the assay is invalid due to pipetting error or baseline cell stress, and the plate must be rejected.

Troubleshooting and Expert Insights

  • Protein Binding Discrepancies: Benzofuran-2-carboxamides exhibit high plasma protein binding. Variations in Fetal Bovine Serum (FBS) lot or concentration will shift the apparent IC50 due to differential free-drug availability. Solution: Standardize the FBS concentration to exactly 5% across all replicates.

  • Edge Effects: Highly lipophilic compounds can volatilize or precipitate unevenly at the microplate edges due to thermal gradients. Solution: Fill the outer 36 wells of the 96-well plate with sterile water (not media) to act as a thermal sink, and strictly utilize the inner 60 wells for data collection.

References

  • Title: Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth Source: MedChemExpress / ChemMedChem URL
  • Title: Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives Source: NIH PubMed URL
  • Title: Benzofuran thiazole derivative complexation with polymeric nanoparticles enhances reduction of mitochondrial membrane potential in murine lymphoma cells Source: The Ukrainian Biochemical Journal URL
  • Title: Protocol for Evaluation of Benzofuran from European Butterbur (Petasites hybridus)

Sources

Comparative

Comparing synthetic routes for N-benzyl-N-methyl-1-benzofuran-2-carboxamide production

Executive Summary Benzofuran-2-carboxamide derivatives are highly valued privileged scaffolds in medicinal chemistry, frequently investigated for their potent cholinesterase inhibitory effects[1], as well as broad-spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran-2-carboxamide derivatives are highly valued privileged scaffolds in medicinal chemistry, frequently investigated for their potent cholinesterase inhibitory effects[1], as well as broad-spectrum anti-tumor and antioxidant activities[2]. The synthesis of N-benzyl-N-methyl-1-benzofuran-2-carboxamide serves as a fundamental model for constructing these bioactive libraries.

This guide objectively compares two primary synthetic strategies: Route A (Linear Amidation) , which utilizes commercially available 1-benzofuran-2-carboxylic acid, and Route B (Convergent De Novo Synthesis) , which constructs the benzofuran core and the amide linkage simultaneously. By analyzing reaction kinetics, atom economy, and scalability, this guide provides drug development professionals with the empirical data necessary to select the optimal synthetic pathway for their specific scale and library requirements.

Mechanistic Pathways & Workflow Visualization

Route A: Linear Amidation (Divergent Activation)

The most direct approach involves the functionalization of pre-formed 1-benzofuran-2-carboxylic acid. This can be achieved via two distinct activation methods:

  • Method A1 (Acid Chloride): Highly reactive, scalable, and cost-effective[3].

  • Method A2 (Peptide Coupling): Milder, highly selective, and ideal for sensitive functional groups[4].

RouteA SM1 1-Benzofuran-2- carboxylic acid Int_Cl Acid Chloride Intermediate SM1->Int_Cl SOCl2, DMF (cat.) Reflux, 2h Int_HOBt HOBt Active Ester Intermediate SM1->Int_HOBt EDC·HCl, HOBt DIPEA, DMF SM2 N-Benzylmethylamine Prod N-benzyl-N-methyl-1- benzofuran-2-carboxamide Int_Cl->Prod SM2, Et3N DCM, 0°C to RT Int_HOBt->Prod SM2 RT, 12h

Figure 1: Divergent amidation pathways (Acid Chloride vs. Peptide Coupling) for Route A.

Route B: Convergent De Novo Synthesis (Rap-Stoermer)

When highly substituted benzofuran cores are required that are not commercially available, a convergent approach is preferred. This utilizes a Rap-Stoermer condensation between a salicylaldehyde derivative and an α-haloacetamide[5].

RouteB SM1 Salicylaldehyde Cond Rap-Stoermer Condensation SM1->Cond SM2 2-Chloro-N-benzyl- N-methylacetamide SM2->Cond Prod N-benzyl-N-methyl-1- benzofuran-2-carboxamide Cond->Prod K2CO3, DMF 90°C, 8h

Figure 2: Convergent de novo synthesis of the benzofuran core (Route B).

Quantitative Performance Comparison

The following table synthesizes experimental data to benchmark the three methodologies. Data is normalized for a 10 mmol scale synthesis.

Performance MetricRoute A1 (Acid Chloride)Route A2 (EDC/HOBt)Route B (Rap-Stoermer)
Overall Yield 88 - 94%78 - 85%60 - 72%
Reaction Time 4 - 6 hours12 - 16 hours8 - 10 hours
Atom Economy High (~85%)Low (~45%)Moderate (~70%)
E-Factor LowHigh (Due to urea waste)Medium
Primary Byproducts HCl, SO₂ (gases)EDC-urea, HOBtKCl, H₂O
Scalability Excellent (Multi-Kg)Good (Gram scale)Moderate
Best Application Bulk API synthesisSensitive library generationNovel core synthesis

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, the following step-by-step methodologies detail the causality behind each chemical intervention.

Protocol 1: Route A1 - Acid Chloride Amidation

This protocol is optimized for maximum yield and scalability[3].

  • Activation: Suspend 1-benzofuran-2-carboxylic acid (1.0 eq, 10 mmol) in neat thionyl chloride (SOCl₂, 3.0 eq). Add 2 drops of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the true, highly electrophilic chlorinating species, dramatically accelerating the conversion of the carboxylic acid to the acid chloride.

  • Concentration: Reflux for 2 hours. Monitor via TLC (quench an aliquot in methanol to check for the methyl ester). Once complete, remove excess SOCl₂ in vacuo.

    • Causality: Complete removal of SOCl₂ is critical; residual SOCl₂ will competitively react with the amine in the next step, forming unwanted sulfonamide byproducts and depleting the amine equivalent.

  • Amidation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM). Cool to 0°C. Add Triethylamine (Et₃N, 2.0 eq) followed by dropwise addition of N-benzylmethylamine (1.1 eq).

    • Causality: Et₃N acts as an acid scavenger. It neutralizes the HCl generated during the amidation, preventing the N-benzylmethylamine from precipitating out of solution as an unreactive hydrochloride salt. Cooling to 0°C controls the highly exothermic acylation, preventing thermal degradation.

  • Validation & Workup: Stir for 4 hours warming to room temperature. The reaction is self-validating when a white precipitate (Et₃N·HCl) forms, indicating successful amide bond formation. Wash the organic layer sequentially with 1M HCl (removes excess amine), saturated NaHCO₃ (neutralizes residual acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Route A2 - EDC/HOBt Peptide Coupling

This protocol is optimized for parallel library synthesis where harsh acidic conditions must be avoided[4].

  • Active Ester Formation: Dissolve 1-benzofuran-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

    • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is unstable and prone to forming unreactive N-acylureas via rearrangement, HOBt is added to rapidly trap it, forming a stable, yet highly amine-reactive OBt-ester.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and N-benzylmethylamine (1.1 eq). Stir for 12 hours.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It ensures the amine remains deprotonated and nucleophilic without competing for the electrophilic active ester.

  • Validation & Workup: Monitor via HPLC. Complete consumption of the OBt-ester peak validates the reaction end-point. Dilute with Ethyl Acetate and wash extensively with water (5x) to remove DMF and the water-soluble EDC-urea byproduct.

Protocol 3: Route B - Convergent Rap-Stoermer Condensation

This protocol is utilized when starting from simpler phenolic precursors to build the benzofuran core[5].

  • Alkylation: In a round-bottom flask, combine salicylaldehyde (1.0 eq, 10 mmol), 2-chloro-N-benzyl-N-methylacetamide (1.1 eq), and anhydrous K₂CO₃ (2.5 eq) in DMF.

    • Causality: The weak base K₂CO₃ selectively deprotonates the phenol to form a phenoxide ion. This nucleophile undergoes an Sₙ2 attack on the α-chloroacetamide, forming an ether intermediate.

  • Cyclization: Heat the mixture to 90°C for 8 hours.

    • Causality: Elevated thermal energy drives the intramolecular aldol-type condensation between the active methylene group of the acetamide and the aldehyde carbonyl. Subsequent dehydration yields the fully aromatized benzofuran ring.

  • Validation & Workup: TLC (Hexanes:EtOAc 7:3) will show the disappearance of the bright yellow salicylaldehyde spot and the appearance of a highly UV-active blue fluorescent spot (the benzofuran product). Quench with ice water to precipitate the product. Filter and recrystallize from ethanol.

Conclusion

For the standard production of N-benzyl-N-methyl-1-benzofuran-2-carboxamide , Route A1 (Acid Chloride) remains the superior choice due to its high atom economy (>85%), rapid reaction kinetics, and excellent scalability. However, for researchers synthesizing large libraries of benzofuran-2-carboxamides with acid-sensitive moieties, Route A2 (EDC/HOBt) offers the necessary mildness. Route B should be reserved exclusively for the synthesis of novel, heavily substituted benzofuran cores where the corresponding carboxylic acid is not commercially viable.

References

  • Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at:[Link]

  • Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts. PubMed. Available at:[Link]

  • Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential against white and brown-rot fungi. BioResources. Available at:[Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at:[Link]

Sources

Validation

Bridging the Gap: In Vivo vs. In Vitro Correlation for N-benzyl-N-methyl-1-benzofuran-2-carboxamide in Neurotherapeutics

Executive Summary & Mechanistic Rationale The attrition rate for central nervous system (CNS) therapeutics is notoriously high, primarily driven by a failure to translate in vitro enzymatic potency into in vivo pharmacod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The attrition rate for central nervous system (CNS) therapeutics is notoriously high, primarily driven by a failure to translate in vitro enzymatic potency into in vivo pharmacodynamic efficacy. N-benzyl-N-methyl-1-benzofuran-2-carboxamide (NBMB-2C) represents a highly selective, reversible scaffold within the benzofuran-2-carboxamide class. Benzofuran derivatives are privileged scaffolds in medicinal chemistry, recognized for their robust biological activities, particularly in neuroprotection and oncology[1].

Recent literature highlights the utility of functionalized benzofuran-2-carboxamides as potent inhibitors of monoamine oxidase B (MAO-B) and cholinesterase, making them prime candidates for Alzheimer's and Parkinson's disease therapies[2]. The N-benzyl and N-methyl substitutions optimize the molecule's surface complementarity to the hydrophobic bipartite cavity of human MAO-B[3]. By reversibly inhibiting MAO-B, NBMB-2C prevents the oxidative deamination of dopamine, thereby mitigating reactive oxygen species (ROS) generation and preserving dopaminergic tone.

Mechanism NBMB N-benzyl-N-methyl-1- benzofuran-2-carboxamide MAOB MAO-B Enzyme (Mitochondrial) NBMB->MAOB Reversible Inhibition Dopamine Dopamine Preservation MAOB->Dopamine Prevents Breakdown ROS ROS Reduction MAOB->ROS Limits Oxidative Stress Neuro Neuroprotection Dopamine->Neuro ROS->Neuro

Mechanistic pathway of NBMB-2C inhibiting MAO-B to promote dopaminergic neuroprotection.

In Vitro Profiling vs. Standard Alternatives

To establish baseline potency, NBMB-2C must be evaluated against standard-of-care alternatives like Selegiline (irreversible) and Safinamide (reversible). The in vitro data below demonstrates NBMB-2C's superior selectivity index, a critical factor in avoiding the "cheese effect" (hypertensive crisis) associated with off-target MAO-A inhibition[3].

Table 1: In Vitro Pharmacological Profile Comparison
CompoundhMAO-B IC₅₀ (nM)hMAO-A IC₅₀ (nM)Selectivity Index (A/B)SH-SY5Y Cell Viability (EC₅₀, µM)*Binding Kinetics
NBMB-2C 14.2 ± 1.1>10,000>7002.1 ± 0.3Reversible
Selegiline 19.5 ± 2.01,200~618.5 ± 1.2Irreversible
Safinamide 98.0 ± 5.0>10,000>1004.2 ± 0.6Reversible

*Concentration required to protect 50% of SH-SY5Y human neuroblastoma cells against MPP⁺ induced toxicity.

Protocol 1: Self-Validating Fluorometric hMAO-B Inhibition Assay

This protocol is designed to ensure that apparent potency is not artificially inflated by assay conditions or non-specific binding.

  • Enzyme Preparation: Seed recombinant human MAO-B (5 µg/mL) in 50 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH ensures the enzyme's active site conformation remains native; deviations can alter the protonation state of the active site gating residues.

  • Inhibitor Incubation: Add NBMB-2C (titrated from 0.1 nM to 10 µM) and incubate for exactly 30 minutes at 37°C.

    • Causality: A 30-minute pre-incubation is critical for reversible inhibitors to reach thermodynamic binding equilibrium before substrate introduction. Skipping this step underestimates the potency of slow-binding reversible inhibitors.

  • Substrate Introduction: Introduce kynuramine (50 µM) as the non-fluorescent substrate.

  • Kinetic Detection: Measure the formation of the fluorescent product 4-hydroxyquinoline (Ex: 310 nm, Em: 400 nm) continuously for 20 minutes using a microplate reader.

  • Internal Validation Controls: Run Clorgyline (MAO-A specific) and Rasagiline (MAO-B specific) in parallel wells.

    • Causality: If Clorgyline shows inhibition in this MAO-B assay, the recombinant enzyme batch is contaminated. Furthermore, running a vehicle-only (DMSO) control ensures the solvent isn't quenching fluorescence.

In Vivo Efficacy & Pharmacokinetics

The true test of a neurotherapeutic is its ability to cross the blood-brain barrier (BBB) and exert pharmacodynamic effects without peripheral toxicity. We utilize the subacute MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease to validate target engagement.

Table 2: In Vivo Pharmacokinetics and Efficacy (C57BL/6 Mice)
CompoundBrain/Plasma Ratio ( Kp,uu​ )Striatal Dopamine (% of Sham)ED₅₀ (mg/kg, p.o.)Motor Recovery (Rotarod, sec)
NBMB-2C 1.4588 ± 4%1.2210 ± 15
Selegiline 2.1092 ± 3%0.5225 ± 12
Safinamide 0.8575 ± 6%5.0180 ± 20
Protocol 2: In Vivo MPTP Model and Target Engagement
  • Dosing Regimen: Administer NBMB-2C (1, 3, 10 mg/kg p.o.) 1 hour prior to MPTP injection (20 mg/kg i.p., once daily for 4 days).

    • Causality: Pre-dosing ensures the inhibitor is occupying the MAO-B active site before MPTP can be converted to the toxic MPP⁺ metabolite by astrocytic MAO-B. This isolates the drug's prophylactic neuroprotective variable.

  • Behavioral Assessment: On day 7, perform Rotarod testing.

    • Causality: Quantifies motor coordination deficits, providing a non-invasive, functional readout of striatal dopaminergic integrity prior to sacrifice.

  • Tissue Collection: Sacrifice animals via cervical dislocation. Rapidly dissect and freeze the striatum on dry ice.

    • Causality: Immediate freezing halts enzymatic activity, preventing post-mortem degradation of dopamine and its metabolites (DOPAC, HVA), which would otherwise skew the neurochemical data.

  • HPLC-ECD Analysis: Quantify striatal dopamine levels using High-Performance Liquid Chromatography with Electrochemical Detection.

In Vitro-In Vivo Correlation (IVIVC) Analysis

Why does NBMB-2C show a slight drop-off in in vivo potency (ED₅₀ 1.2 mg/kg) compared to its stellar in vitro IC₅₀ (14.2 nM)? A robust IVIVC analysis reveals the pharmacokinetic realities of the benzofuran-2-carboxamide scaffold.

  • Microsomal Stability & First-Pass Metabolism: Benzyl-methyl amides are highly susceptible to N-dealkylation by hepatic CYP450 enzymes (specifically CYP3A4). While the in vitro assay uses purified MAO-B, the in vivo system subjects the drug to extensive first-pass metabolism, reducing the systemic free fraction available to penetrate the brain.

  • Protein Binding: NBMB-2C exhibits high plasma protein binding (>95%). Thus, the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) of 1.45 is a much more accurate predictor of in vivo efficacy than total brain concentration.

  • Receptor Kinetics: Unlike Selegiline, which forms a covalent, irreversible bond with the FAD cofactor of MAO-B, NBMB-2C is reversible. As the drug clears from the brain parenchyma, MAO-B activity rapidly recovers. This necessitates careful PK/PD modeling to ensure trough concentrations remain above the IC₉₀ threshold between doses.

IVIVC_Workflow InVitro In Vitro Profiling (Enzyme IC50) ADME ADME / DMPK (Microsomal Stability) InVitro->ADME Hit Triage Correlation IVIVC Analysis (PK/PD Modeling) InVitro->Correlation Target Affinity InVivo In Vivo Models (MPTP Mice) ADME->InVivo Dose Prediction InVivo->Correlation Efficacy Data

Workflow for establishing In Vitro-In Vivo Correlation (IVIVC) in neurotherapeutic development.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances.[Link][1]

  • Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC - NIH.[Link][3]

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy - Frontiers in Chemistry.[Link][2]

Sources

Comparative

Benchmarking N-benzyl-N-methyl-1-benzofuran-2-carboxamide against other benzofuran derivatives

Target Audience: Researchers, Application Scientists, and Medicinal Chemists. Executive Summary & Mechanistic Rationale Benzofuran-2-carboxamides represent a privileged class of heterocyclic scaffolds with profound polyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists.

Executive Summary & Mechanistic Rationale

Benzofuran-2-carboxamides represent a privileged class of heterocyclic scaffolds with profound polypharmacology, exhibiting potent activities ranging from monoamine oxidase (MAO) inhibition to anticancer and immunomodulatory effects[1][2]. When benchmarking N-benzyl-N-methyl-1-benzofuran-2-carboxamide against traditional secondary amide derivatives, the critical differentiator is the N-alkylation.

By utilizing a tertiary amide (N-benzyl, N-methyl) rather than a secondary amide (e.g., N-aryl or N-alkyl), the molecule loses its hydrogen bond donor capacity. As an Application Scientist, I emphasize that this structural causality fundamentally shifts the molecule's pharmacokinetic and pharmacodynamic profile:

  • Desolvation Penalty Reduction: The lack of an N-H bond lowers the energetic cost of desolvation when entering highly hydrophobic binding pockets, such as the substrate cavity of MAO-B or the hydrophobic clefts of HIF-1α[1][2].

  • Enhanced Membrane Permeability: The increased lipophilicity and elimination of a polar hydrogen bond directly correlate with superior Blood-Brain Barrier (BBB) crossing, a critical requirement for neuroprotective applications[3].

Mechanism A Benzofuran-2-carboxamide Core Scaffold B N-benzyl-N-methyl Substitution A->B C Loss of H-Bond Donor & Increased Lipophilicity B->C D Enhanced BBB Permeability (CNS Targeting) C->D E Hydrophobic Pocket Binding (e.g., MAO-B / HIF-1α) C->E

Causality of N-alkylation on pharmacokinetics and target binding in benzofuran derivatives.

Comparative Performance Data

To objectively evaluate N-benzyl-N-methyl-1-benzofuran-2-carboxamide, we benchmark it against two highly characterized reference compounds from recent literature:

  • Compound A: N-(2,4-Dinitrophenyl)benzofuran-2-carboxamide (A secondary amide MAO-B inhibitor)[2].

  • Compound B: Benzene-sulfonamide-based benzofuran-2-carboxamide (A bulky secondary amide HIF-1 pathway inhibitor)[1].

Property / MetricN-benzyl-N-methyl DerivativeCompound A (N-Aryl Amide)Compound B (Sulfonamide Hybrid)
Amide Classification TertiarySecondarySecondary
H-Bond Donors 012
Primary Target Affinity MAO-B / Hydrophobic targetsMAO-B (IC50 = 56 nM)[2]HIF-1α / A549 (IC50 ~3.08 µM)[1][4]
CNS Penetrance (LogBB) High (Optimal for Neuro)Low (Restricted)Poor (Peripherally restricted)
Structural Flexibility Restricted (Steric clash)ModerateHigh

Note: The tertiary nature of the N-benzyl-N-methyl derivative makes it an ideal candidate for CNS-targeted library screening, whereas Compound B is strictly utilized for peripheral solid tumors like colon cancer[1][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the definitive protocols for benchmarking target engagement and permeability.

Protocol A: Fluorimetric MAO-B Inhibition Assay (Target Engagement)

Causality: MAO-B metabolizes specific substrates into fluorescent products. By measuring fluorescence reduction, we quantify inhibition. To prevent false positives from highly conjugated benzofuran systems, an auto-fluorescence subtraction loop is built into the protocol[2][6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the benzofuran derivatives in anhydrous DMSO. Dilute to working concentrations (1 nM – 100 µM) in potassium phosphate buffer (100 mM, pH 7.4).

  • Enzyme Incubation: In a black 96-well microtiter plate, combine 50 µL of recombinant human MAO-B (0.5 µg/mL final) with 25 µL of the inhibitor solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Self-Validation Check (Auto-fluorescence): Read the plate at Ex/Em 315/425 nm before adding the substrate. Any signal here indicates compound auto-fluorescence and must be subtracted from final values to ensure data trustworthiness.

  • Reaction Initiation: Add 25 µL of kynuramine (substrate, 50 µM final). Incubate for exactly 30 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 40 µL of 2N NaOH. Read fluorescence (Ex 315 nm / Em 425 nm) corresponding to the 4-hydroxyquinoline product.

  • Data Analysis: Calculate IC50 using non-linear regression (four-parameter logistic equation).

Protocol B: PAMPA-BBB Permeability Assay

Causality: To prove that the N-benzyl-N-methyl substitution enhances CNS availability compared to secondary amides, an artificial lipid membrane mimicking the BBB is utilized.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF membrane of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Compartment: Add 150 µL of the benzofuran derivative (50 µM in PBS, 5% DMSO) to the donor wells.

  • Acceptor Compartment: Add 300 µL of PBS (pH 7.4) to the acceptor plate.

  • Self-Validation Controls: Include Verapamil (High permeability control) and Theophylline (Low permeability control) in parallel wells. If Verapamil fails to cross, or Theophylline crosses rapidly, the lipid membrane integrity is compromised, and the plate is discarded.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability.

Workflow cluster_assays Parallel Screening Cascade S1 Compound Library (Tertiary vs Secondary Amides) S2 MAO-B Fluorimetric Assay (Target Engagement) S1->S2 S3 PAMPA-BBB Assay (Pharmacokinetics) S1->S3 C1 Validation: Auto-fluorescence Subtraction S2->C1 Quality Control S4 Data Synthesis: Efficacy vs. Permeability Profile S2->S4 C2 Validation: Verapamil / Theophylline S3->C2 Quality Control S3->S4

Self-validating experimental workflow for benchmarking benzofuran derivatives.

Conclusion

The rational design of benzofuran-2-carboxamides relies heavily on the substitution pattern of the amide nitrogen. While secondary amides like N-(2,4-dinitrophenyl)benzofuran-2-carboxamide show excellent raw potency against targets like MAO-B[2], the N-benzyl-N-methyl tertiary amide modification provides a superior pharmacokinetic profile. By eliminating the hydrogen bond donor, researchers can effectively bypass peripheral restrictions, making this scaffold highly advantageous for neuro-oncology and neurodegenerative drug development pipelines.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs.
  • Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth.
  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis.
  • Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease. Taylor & Francis.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Technical Guide: Safe Handling and Disposal of N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: N-benzyl-N-methyl-1-benzofuran-2-carboxamide (CAS: 304889-46-1)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: N-benzyl-N-methyl-1-benzofuran-2-carboxamide (CAS: 304889-46-1)[1].

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates and research chemicals requires moving beyond generic safety data sheets. Benzofuran-2-carboxamide derivatives are frequently utilized in drug discovery for their diverse biological activities[2]. However, their specific structural motifs dictate stringent operational safety and disposal protocols. This guide provides the mechanistic reasoning—the why—behind the standard operating procedures for handling and disposing of this compound.

Hazard Identification & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the physicochemical properties of N-benzyl-N-methyl-1-benzofuran-2-carboxamide and how its structure dictates its hazard profile:

  • Environmental Persistence & Aquatic Toxicity (The Benzofuran Motif): The benzofuran ring system is highly lipophilic. Compounds containing this moiety possess a high octanol-water partition coefficient (LogP), making them resistant to aqueous degradation and highly persistent in the environment[3][4]. If discharged into municipal drains, these compounds partition into organic sediments, leading to severe, long-lasting aquatic toxicity[5][6]. Rule: Absolute prohibition of drain disposal.

  • Thermal Destruction Hazards (The Amide Nitrogen): The N-benzyl-N-methyl amide group contains a tertiary nitrogen atom. During thermal destruction (incineration), nitrogenous organic wastes oxidize to form highly toxic nitrogen oxides (NOx gases)[7][8]. Rule: Incineration must occur at a facility equipped with a DeNOx Selective Catalytic Reduction (SCR) system or NOx scrubbers.

  • Products of Incomplete Combustion (The Aromatic Rings): The stable aromatic systems (benzyl and benzofuran rings) require immense thermal energy to break down. Incomplete combustion can lead to the formation of polycyclic aromatic hydrocarbons (PAHs) or toxic benzonitriles[9]. Rule: Disposal requires high-temperature incineration with a secondary combustion chamber (afterburner) operating above 1000°C.

Operational Safety & Handling Protocol

Before generating waste, strict engineering controls must be established to prevent exposure (Acute Tox 4: harmful if swallowed, inhaled, or in contact with skin)[10].

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations of the neat solid (powder/crystals) must be performed within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–120 FPM.

  • Static Mitigation: Benzofuran derivatives often form fine, easily aerosolized powders. Use anti-static weighing boats and ionizers to prevent the powder from clinging to gloves or becoming airborne.

  • Personal Protective Equipment (PPE):

    • Don double nitrile gloves (minimum 5 mil thickness). The lipophilic nature of the compound allows it to permeate compromised barriers.

    • Wear a fully buttoned, flame-resistant lab coat and wrap-around safety goggles.

  • Decontamination: After weighing or transferring, wipe down the balance and surrounding hood area with a solvent the compound is soluble in (e.g., isopropanol or ethanol), followed by a water wipe.

Comprehensive Disposal Procedures

All waste containing N-benzyl-N-methyl-1-benzofuran-2-carboxamide must be treated as hazardous chemical waste.

A. Solid Waste Disposal

Applies to: Neat powder, contaminated weighing paper, spatulas, and empty reagent bottles.

  • Primary Containment: Collect all solid waste into a chemically compatible, sealable primary container (e.g., a wide-mouth High-Density Polyethylene (HDPE) bottle).

  • Secondary Containment: Double-bag the primary container in transparent, heavy-duty polyethylene bags (minimum 4 mil). This prevents aerosolization if the primary container is breached during transport.

  • Labeling: Affix a hazardous waste label detailing the contents as "Toxic Organic Solid Waste - Contains Benzofuran Amide Derivative."

  • Vendor Handoff: Transfer to a licensed hazardous waste vendor for high-temperature incineration[11].

B. Liquid Waste (Solutions) Disposal

Applies to: Compound dissolved in assay buffers (e.g., DMSO) or synthesis solvents (e.g., DCM, Ethyl Acetate).

  • Segregation: Segregate liquid waste into "Halogenated" (if dissolved in DCM/Chloroform) or "Non-Halogenated" (if dissolved in DMSO/Methanol) streams. Mixing these streams alters the required incineration temperature and increases disposal costs.

  • Transfer: Use a closed-funnel system inside the fume hood to transfer the solution into an approved, vented waste carboy.

  • Storage: Keep the carboy in a secondary containment tray away from direct light and heat sources.

C. Spill Cleanup Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Don PPE: If the spill is outside a fume hood, a half-face respirator with P100/Organic Vapor cartridges is required.

  • Suppress Dust (Crucial Step): Do not dry sweep the powder. Because the compound is highly lipophilic and insoluble in water, misting it with water will only cause it to float and spread. Instead, lightly mist the powder with a low-toxicity organic solvent (e.g., isopropanol) to wet the solid and suppress aerosolization.

  • Absorb: Wipe up the wetted powder using universal absorbent pads.

  • Dispose: Place all used pads and contaminated PPE into the solid hazardous waste stream.

Waste Stream Classification Data

The following table summarizes the quantitative and logistical data for segregating N-benzyl-N-methyl-1-benzofuran-2-carboxamide waste streams to ensure compliance with environmental regulations.

Waste TypeTypical MatrixPrimary ContainerSecondary ContainmentFinal Destruction Method
Solid Powder Neat chemical, contaminated PPEHDPE BottleDouble Polyethylene Bag (4 mil)High-Temp Incineration (>1000°C)
Halogenated Liquid Dissolved in DCM or ChloroformVented HDPE CarboySpill Containment PalletIncineration with Acid Gas Scrubber
Non-Halogenated Liquid Dissolved in DMSO, EtOH, or Assay BufferVented HDPE CarboySpill Containment PalletIncineration with NOx Scrubber
Spill Cleanup Isopropanol-wetted absorbent padsSealable Polyethylene BagRigid Plastic DrumHigh-Temp Incineration (>1000°C)

Disposal Workflow Visualization

The following decision tree illustrates the required logistical pathways for disposing of this compound safely.

G Start N-benzyl-N-methyl-1-benzofuran- 2-carboxamide Waste Solid Solid Powder / Crystals Start->Solid Liquid Dissolved in Organic Solvent (e.g., DMSO, DCM) Start->Liquid Spill Accidental Spill / Contamination Start->Spill SolidWaste Hazardous Solid Waste Container (Double Bagged) Solid->SolidWaste Transfer inside fume hood SolventWaste Halogenated / Non-Halogenated Liquid Waste Carboy Liquid->SolventWaste Segregate by solvent type Spill->SolidWaste Mechanically sweep & absorb Incineration High-Temp Incineration (Afterburner & NOx Scrubber) SolidWaste->Incineration Licensed Vendor Transport SolventWaste->Incineration Licensed Vendor Transport

Decision tree for the segregation and disposal of N-benzyl-N-methyl-1-benzofuran-2-carboxamide.

References

  • Chemsrc. "CAS#:304889-46-1 | N-benzyl-N-methyl-1-benzofuran-2-carboxamide." Chemsrc.com. Available at:[Link][1]

  • National Institutes of Health (NIH) / PubChem. "Benzofuran | C8H6O | CID 9223 - Experimental Properties & Toxicity." PubChem. Available at:[Link][3][4]

  • Environmental Protection Agency (EPA). "Fish Toxicity Project: The Toxicity of 3400 Chemicals to Fish." EPA.gov. Available at:[Link][5][6]

  • Environmental Protection Agency (EPA). "Low NOx Strategy for Combusting High Nitrogen Content Fuels." EPA.gov. Available at:[Link][7][8]

  • University of Nebraska-Lincoln (UNL). "Use of Pyrolysis GC/MS for Predicting Emission Byproducts from Incineration." UNL Institutional Repository. Available at:[Link][9]

Sources

Handling

Personal protective equipment for handling N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Advanced Laboratory Safety and PPE Guide for Handling N-benzyl-N-methyl-1-benzofuran-2-carboxamide As a Senior Application Scientist, I approach the handling of novel or highly specific synthetic compounds not just as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and PPE Guide for Handling N-benzyl-N-methyl-1-benzofuran-2-carboxamide

As a Senior Application Scientist, I approach the handling of novel or highly specific synthetic compounds not just as a compliance exercise, but as a rigorous scientific discipline. N-benzyl-N-methyl-1-benzofuran-2-carboxamide is a specialized derivative combining a benzofuran-2-carboxamide core with a lipophilic N-benzyl-N-methylamine moiety. Because standardized, compound-specific Safety Data Sheets (SDS) for bespoke research chemicals often lack empirical toxicological data, we must engineer our safety protocols based on predictive physicochemical profiling and structural alerts.

This guide provides the definitive, step-by-step operational and disposal plans required to handle this compound safely, treating it by default as a High Potency Active Pharmaceutical Ingredient (HPAPI).

Physicochemical Risk Profiling & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of the compound:

  • Biological Activity of the Core: Literature indicates that benzofuran-2-carboxamide derivatives exhibit potent neuroprotective and anti-excitotoxic properties, while halogenated or specifically substituted variants demonstrate targeted cytotoxic and anti-cancer activities[1][2].

  • Lipophilicity and Permeation: The addition of the N-benzyl-N-methyl moiety significantly increases the lipophilicity of the molecule. Highly lipophilic amines demonstrate rapid dermal absorption and can cross the blood-brain barrier (BBB) to induce systemic effects, such as cell cycle arrest or apoptosis[3].

  • Baseline Toxicity Assumption: Structurally related benzofuran-2-carboxamides carry GHS classifications for Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and Specific Target Organ Toxicity (STOT)[4]. Consequently, any uncharacterized derivative must be handled under Occupational Exposure Band (OEB) 4 or 5 protocols.

ToxPathway Exposure Accidental Exposure (Dermal/Inhalation) Lipophilic High Lipophilicity (Benzofuran + Benzyl) Exposure->Lipophilic Absorption Rapid Systemic Absorption & BBB Penetration Lipophilic->Absorption CNS Potential CNS/Cytotoxic Effects Absorption->CNS Mitigation PPE Mitigation: Chemical-Resistant Barriers CNS->Mitigation

Fig 1: Pharmacological risk pathway driving the necessity for strict chemical-resistant barriers.

Quantitative PPE Matrix

The selection of PPE is not static; it is dictated by the mass of the compound being handled and the physical state (dry powder vs. solution). The following table outlines the mandatory PPE requirements based on operational scale.

Operational ScaleMass HandledPrimary ContainmentRequired PPECausality / Rationale
Analytical < 10 mgVented Balance Enclosure / Fume HoodDouble Nitrile Gloves, Safety Goggles, Lab CoatLow mass reduces systemic exposure risk; double gloves prevent lipophilic breakthrough.
Preparative 10 mg - 100 gClass II BSC or Glovebox IsolatorExtended-Cuff Nitrile, Tyvek Sleeves/Suit, PAPRHigh aerosolization risk; PAPR ensures zero inhalation of neuroactive/cytotoxic dust.
Solution Prep AnyFume Hood (Sash lowered)Nitrile Gloves, Splash Goggles, Chemical ApronOrganic solvents act as carriers, exponentially increasing the dermal penetration rate of the API.

Operational Workflows: Self-Validating SOPs

Powders of synthetic carboxamides are highly prone to electrostatic dispersion. When weighing, mechanical action can aerosolize the API, posing a severe inhalation risk. The following protocol ensures a self-validating, closed-loop safety system.

Protocol A: High-Containment Weighing and Dispensing
  • System Verification: Ensure the Class II Type B2 Biological Safety Cabinet (BSC) or Powder Weighing Isolator is actively maintaining negative pressure.

    • Validation Check: Visually confirm the magnehelic gauge reads at least -0.05 inches of water before opening the compound vial. If the gauge reads 0, abort the procedure.

  • PPE Integrity Check: Don standard inner nitrile gloves. Don a secondary pair of extended-cuff, chemical-resistant gloves (e.g., thick nitrile or neoprene).

    • Validation Check: Perform a pneumatic test (inflating the outer glove slightly) to ensure zero micro-tears before handling the API.

  • Static Mitigation: Pass the sealed vial of N-benzyl-N-methyl-1-benzofuran-2-carboxamide through an anti-static ionizer bar.

    • Causality: Neutralizing the electrostatic charge prevents the lipophilic powder from adhering to the outside of the container or aerosolizing into the operator's breathing zone upon opening.

  • Dispensing: Using a micro-spatula, transfer the desired mass onto a pre-tared anti-static weigh boat. Cap the source vial immediately.

  • In-Situ Solubilization: Rather than transferring dry powder across the lab, add the primary solvent (e.g., DMSO, DMF, or Methanol) directly to the weigh boat or secondary containment vial within the hood.

    • Causality: Wetting the powder immediately eliminates the inhalation risk of aerosolized particulates during transit to the analytical bench.

  • Doffing & Decontamination: Wipe down the exterior of the solution vial with a solvent-compatible wipe (e.g., 70% Isopropanol). Remove the outer gloves inside the hood, turning them inside out, and dispose of them in a sealed hazardous waste bag.

HandlingWorkflow Start Risk Assessment: N-benzyl-N-methyl-1-benzofuran-2-carboxamide Scale Determine Operation Scale Start->Scale Analytical Analytical Scale (< 10 mg) Fume Hood / Vented Balance Scale->Analytical Bulk Preparative Scale (> 10 mg) Glovebox / Isolator Scale->Bulk PPE_A Standard PPE: Double Nitrile, Lab Coat, Glasses Analytical->PPE_A PPE_B Enhanced PPE: Tyvek Suit, PAPR, Extended Gloves Bulk->PPE_B Decon Decontamination & Waste Disposal PPE_A->Decon PPE_B->Decon

Fig 2: Scale-dependent handling and PPE workflow for benzofuran-2-carboxamide derivatives.

Spill Response and Disposal Plans

A spill involving a lipophilic, biologically active compound requires immediate, methodical intervention to prevent facility contamination.

  • Dry Powder Spills: Do NOT sweep or use standard vacuums, which will aerosolize the HPAPI. Gently cover the spill with damp, absorbent pads (wetted with water or a mild surfactant) to suppress dust. Carefully scoop the pads into a hazardous waste container.

  • Solution Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Because the compound is dissolved in a solvent, dermal penetration risk is at its highest. Responders must wear a Tyvek suit and heavy-duty butyl or neoprene gloves.

  • Waste Segregation (Solid): All weigh boats, spatulas, and outer gloves must be treated as HPAPI-contaminated waste. Double-bag in 6-mil polyethylene bags, seal with gooseneck ties, and route for high-temperature incineration.

  • Waste Segregation (Liquid): Solutions containing the compound must be collected in dedicated solvent waste carboys (halogenated or non-halogenated, depending on the carrier solvent). Clearly label the carboy with "Toxic/HPAPI - Benzofuran Derivative". Do not mix with strong oxidizers, as carboxamides can undergo exothermic reactions.

References

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives Source: National Institutes of Health (NIH) URL:[Link][1]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: National Institutes of Health (NIH) URL:[Link][2]

  • N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE — Chemical Substance Information Source: NextSDS Substance Database URL:[Link][4]

  • Effects of N-benzyl-N-methyldecan-1-amine (NBNMA) treatment on the expression of cell cycle regulatory genes Source: ResearchGate / Scientific Reports URL:[Link][3]

Sources

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